3,6-Dichloro-2,4-difluoroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-2,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOKETXBHUDSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279665 | |
| Record name | Benzenamine, 3,6-dichloro-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803717-56-7 | |
| Record name | Benzenamine, 3,6-dichloro-2,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803717-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3,6-dichloro-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline (CAS Number: 83121-15-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-dichloro-2,4-difluoroaniline, a key chemical intermediate with the CAS number 83121-15-7. The document details its physicochemical properties, synthesis, and primary applications, with a focus on its role in the agrochemical industry. Safety and handling procedures are also outlined. This guide is intended to be a valuable resource for professionals in chemical synthesis and drug development.
Chemical Identity and Physical Properties
3,5-Dichloro-2,4-difluoroaniline is a halogenated aniline derivative. Its structure features a benzene ring substituted with two chlorine atoms, two fluorine atoms, and an amino group. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of 3,5-Dichloro-2,4-difluoroaniline
| Property | Value | Reference(s) |
| CAS Number | 83121-15-7 | [2] |
| Molecular Formula | C₆H₃Cl₂F₂N | [2] |
| Molecular Weight | 197.99 g/mol | [2] |
| Melting Point | 75 °C | [3] |
| Boiling Point | 268.1 °C at 760 mmHg | [3] |
| Density | 1.596 g/cm³ | [3] |
| Appearance | White to gray to brown powder/crystal | |
| Solubility | Soluble in methanol. | [3] |
| Flash Point | 116 °C | [3] |
Synthesis
The primary route for the synthesis of 3,5-dichloro-2,4-difluoroaniline is through the reduction of its nitro precursor, 3,5-dichloro-2,4-difluoronitrobenzene.[4]
Experimental Protocol: Reduction of 3,5-dichloro-2,4-difluoronitrobenzene
This protocol is based on established patent literature and provides a general method for the synthesis of 3,5-dichloro-2,4-difluoroaniline.
Materials:
-
3,5-dichloro-2,4-difluoronitrobenzene
-
Dimethylformamide (DMF)
-
Raney Nickel catalyst
-
Hydrogen gas
-
Autoclave
-
Filtration apparatus
-
Rotary evaporator or distillation setup
Procedure:
-
In a high-pressure autoclave, combine 22.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of DMF, and 8 g of Raney Nickel catalyst.[4]
-
Seal the autoclave and purge with hydrogen gas to remove air.
-
Pressurize the autoclave with hydrogen gas to 1.25 MPa.[4]
-
Heat the reaction mixture to 50°C with stirring.[4]
-
Maintain these conditions for 3 hours, monitoring hydrogen uptake to determine reaction completion.[4]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The filtrate, containing the product dissolved in DMF, is then subjected to reduced pressure distillation to remove the solvent and isolate the crude 3,5-dichloro-2,4-difluoroaniline.[4]
-
Further purification can be achieved by recrystallization or vacuum distillation.
Workflow for the Synthesis of 3,5-Dichloro-2,4-difluoroaniline
Caption: Synthetic route to 3,5-dichloro-2,4-difluoroaniline.
Spectral Data
-
¹H NMR: The spectrum is expected to show a broad singlet for the -NH₂ protons and a triplet for the aromatic proton due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Carbon-fluorine coupling will be observed.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching will be present. The C-Cl and C-F stretching vibrations will appear in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 197, with characteristic isotopic patterns for the two chlorine atoms (M+2 and M+4 peaks).
Applications in Agrochemicals and Drug Development
The primary application of 3,5-dichloro-2,4-difluoroaniline is as a crucial intermediate in the synthesis of the insecticide Teflubenzuron.[5][6]
Synthesis of Teflubenzuron
Teflubenzuron is synthesized through the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate.[4]
Logical Relationship in Teflubenzuron Synthesis
Caption: Synthesis of Teflubenzuron from its precursors.
Mechanism of Action of Teflubenzuron
Teflubenzuron belongs to the benzoylurea class of insecticides and acts as an insect growth regulator. Its mechanism of action involves the inhibition of chitin biosynthesis.[5][7] Chitin is a vital component of the insect exoskeleton. By disrupting chitin synthesis, Teflubenzuron interferes with the molting process, leading to the death of insect larvae.[5][7] This targeted mode of action makes it effective against a wide range of agricultural pests.[5][7]
Currently, there is limited publicly available information regarding the direct biological activity or involvement in specific signaling pathways of 3,5-dichloro-2,4-difluoroaniline itself. Its primary role in a biological context is as a precursor to the active insecticide, Teflubenzuron.
Safety and Handling
3,5-Dichloro-2,4-difluoroaniline is a hazardous chemical and should be handled with appropriate safety precautions.
Table 2: Hazard Information
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed.[8] | Wash skin thoroughly after handling.[8] |
| Toxic in contact with skin or if inhaled.[8] | Do not eat, drink or smoke when using this product.[8] |
| Toxic to aquatic life with long lasting effects.[8] | Use only outdoors or in a well-ventilated area.[8] |
| Avoid release to the environment.[8] | |
| Wear protective gloves/ protective clothing.[8] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage:
-
Work under a chemical fume hood.[9]
-
Avoid breathing dust.[8]
-
Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Store locked up.[8]
In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[9][10]
Conclusion
3,5-Dichloro-2,4-difluoroaniline (CAS: 83121-15-7) is a significant chemical intermediate, primarily utilized in the synthesis of the insecticide Teflubenzuron. This guide has provided a detailed overview of its chemical and physical properties, a representative synthetic protocol, and essential safety information. While its direct biological activity is not extensively documented, its role as a precursor to a potent insect growth regulator highlights its importance in the agrochemical industry. Further research into the potential biological effects of this compound could be a subject of future studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. 3,5-Dichloro-2,4-difluoroaniline|lookchem [lookchem.com]
- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. fao.org [fao.org]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Technical Guide: Physicochemical Properties of Halogenated Anilines
To the intended audience of researchers, scientists, and drug development professionals: This document provides a detailed overview of the physicochemical properties of a specific halogenated aniline.
Important Note on the Target Compound: Initial searches for "3,6-dichloro-2,4-difluoroaniline" did not yield any publicly available data regarding its physicochemical properties, synthesis, or biological activity. This suggests that this specific isomer is either not well-characterized or is not commonly synthesized.
Therefore, this guide will focus on the closely related and well-documented isomer, 3,5-dichloro-2,4-difluoroaniline (CAS Number: 83121-15-7) . The data presented below pertains exclusively to this compound and should be considered as a reference for a polysubstituted dichloro-difluoroaniline.
Physicochemical Properties of 3,5-dichloro-2,4-difluoroaniline
The following table summarizes the key physicochemical properties of 3,5-dichloro-2,4-difluoroaniline.
| Property | Value | Source |
| CAS Number | 83121-15-7 | [1] |
| Molecular Formula | C₆H₃Cl₂F₂N | [2] |
| Molecular Weight | 197.999 g/mol | [2] |
| Melting Point | 75 °C | [2] |
| Boiling Point | 268.1 °C at 760 mmHg | [2] |
| Density | 1.596 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa (Predicted) | 1.15 ± 0.10 | [2] |
| LogP (Predicted) | 3.435 | [2] |
| Vapor Pressure | 0.00784 mmHg at 25°C | [2] |
| Flash Point | 116 °C | [2] |
| Refractive Index | 1.562 | [2] |
Synthesis and Experimental Protocols
A common synthetic route to 3,5-dichloro-2,4-difluoroaniline involves the reduction of a nitrobenzene precursor.[3]
Synthesis of 3,5-dichloro-2,4-difluoroaniline from 3,5-dichloro-2,4-difluoronitrobenzene[3]
This process involves the hydrogenation of 3,5-dichloro-2,4-difluoronitrobenzene.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, combine 22.8g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of Dimethylformamide (DMF), and 8g of Raney Nickel catalyst.
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 1.25 MPa.
-
Reaction Conditions: Heat the mixture to 50°C and maintain the reaction for 3 hours with stirring.
-
Work-up: After cooling the reaction mixture, filter to remove the Raney Nickel catalyst.
-
Isolation: The filtrate is subjected to reduced pressure distillation to yield 3,5-dichloro-2,4-difluoroaniline.
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for 3,5-dichloro-2,4-difluoroaniline.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the searched results regarding the biological activity or associated signaling pathways for 3,5-dichloro-2,4-difluoroaniline. Halogenated anilines, in general, are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 2,4-difluoroaniline is used in the development of anti-cancer and anti-inflammatory drugs.[4]
The synthesis of teflubenzuron, an insecticide, utilizes 3,5-dichloro-2,4-difluoroaniline as a key intermediate.[3] This suggests its role as a building block in the creation of biologically active molecules.
The logical relationship for its use as an intermediate is outlined below.
References
Spectral Analysis of 3,6-dichloro-2,4-difluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for 3,6-dichloro-2,4-difluoroaniline, a halogenated aromatic amine of interest in medicinal chemistry and material science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and analysis of structurally related molecules. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectral Data
The following tables summarize the anticipated spectral characteristics of this compound. These predictions are derived from the known influence of chloro, fluoro, and amino substituents on the aniline scaffold.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.0 - 7.5 | t | J(H-F) ≈ 8-10 |
| -NH₂ | 4.0 - 5.0 | br s | - |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-1 (C-NH₂) | 140 - 145 | t | J(C-F) ≈ 3-5 |
| C-2 (C-F) | 150 - 155 (d) | d | J(C-F) ≈ 240-250 |
| C-3 (C-Cl) | 115 - 120 | d | J(C-F) ≈ 20-25 |
| C-4 (C-F) | 155 - 160 (d) | d | J(C-F) ≈ 245-255 |
| C-5 | 110 - 115 | dd | J(C-F) ≈ 20-25, J(C-F) ≈ 3-5 |
| C-6 (C-Cl) | 120 - 125 | d | J(C-F) ≈ 3-5 |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F-2 | -120 to -130 | d | J(F-F) ≈ 15-20 |
| F-4 | -110 to -120 | d | J(F-F) ≈ 15-20 |
Disclaimer: These are predicted values and may differ from experimental results.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C=C (aromatic) | Stretch | 1600 - 1650 |
| N-H | Bend | 1550 - 1650 |
| C-F | Stretch | 1100 - 1300 |
| C-Cl | Stretch | 700 - 850 |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 197, 199, 201 | High | Molecular ion peak cluster due to chlorine isotopes (³⁵Cl and ³⁷Cl). The isotopic pattern for two chlorine atoms (9:6:1) will be characteristic. |
| [M-Cl]⁺ | 162, 164 | Moderate | Fragment ion from the loss of a chlorine atom. |
| [M-HCl]⁺ | 161, 163 | Moderate | Fragment ion from the loss of HCl. |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and to avoid interference with the analyte's signals.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon (unless specific coupling information is desired). A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR : Acquire the spectrum with appropriate spectral width to cover the expected chemical shift range for aromatic fluorine atoms.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C NMR) or an appropriate internal/external standard.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or direct infusion. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample would be injected into the GC, which separates it before it enters the mass spectrometer.
-
Ionization : Electron Impact (EI) is a common ionization method for GC-MS that provides characteristic fragmentation patterns. ESI and APCI are softer ionization techniques often used in LC-MS that typically yield the molecular ion.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel chemical entity like this compound.
Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound using key spectroscopic techniques.
Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3,6-dichloro-2,4-difluoroaniline, a key parameter for its application in research and development, particularly in pharmaceutical and chemical synthesis. Due to the current absence of publicly available quantitative solubility data for this compound in common organic solvents, this document provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, including gravimetric analysis and spectrophotometric methods (UV-Vis and HPLC), ensuring the generation of accurate and reproducible data. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.
Introduction
This guide, therefore, presents two standard and reliable methods for the experimental determination of the solubility of this compound.
Experimental Protocols for Solubility Determination
The following sections detail the protocols for two widely accepted methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method
The gravimetric method is a direct and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Table 1: Experimental Protocol for Gravimetric Solubility Determination
| Step | Procedure | Detailed Instructions |
| 1 | Preparation of Saturated Solution | Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation. |
| 2 | Equilibration | Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended. |
| 3 | Phase Separation | Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process. |
| 4 | Sample Withdrawal | Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. |
| 5 | Solvent Evaporation | Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute. |
| 6 | Drying and Weighing | Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded. |
| 7 | Calculation | The solubility is calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L)) |
Spectrophotometric Method (UV-Vis or HPLC)
Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, especially for compounds with low solubility. These methods rely on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. A calibration curve must first be established.
Table 2: Experimental Protocol for Spectrophotometric Solubility Determination
| Step | Procedure | Detailed Instructions |
| 1 | Preparation of Standard Solutions | Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. |
| 2 | Generation of Calibration Curve | Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, or determine the peak area using an HPLC system. Plot a graph of absorbance/peak area versus concentration to generate a calibration curve. |
| 3 | Preparation of Saturated Solution | Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3). |
| 4 | Sample Withdrawal and Dilution | Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. |
| 5 | Analysis | Measure the absorbance or peak area of the diluted sample. |
| 6 | Calculation | Determine the concentration of the diluted sample from the calibration curve. The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor. |
Data Presentation
Quantitative solubility data should be recorded in a structured format to allow for easy comparison across different solvents and temperatures.
Table 3: Template for Recording Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| User Defined |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Spectrophotometric Solubility Determination.
Conclusion
While direct solubility data for this compound in organic solvents is not currently available, this guide provides the necessary protocols for researchers to generate this crucial information. The gravimetric and spectrophotometric methods are robust and widely applicable, and their careful implementation will yield reliable data to support ongoing research and development efforts. It is recommended that solubility be determined in a range of solvents with varying polarities to obtain a comprehensive solubility profile.
An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 3,6-dichloro-2,4-difluoroaniline, a halogenated aniline of interest in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process commencing with the commercially available starting material, 2,4-difluoroaniline. The core of this synthetic route involves the protection of the reactive amino group, followed by a regioselective chlorination and subsequent deprotection to yield the final product.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached in three primary stages:
-
Acetylation of 2,4-difluoroaniline: Protection of the amino group as an acetanilide to modulate its reactivity and directing effects in the subsequent electrophilic substitution.
-
Chlorination of N-(2,4-difluorophenyl)acetamide: Introduction of two chlorine atoms at the 3- and 6-positions of the protected aniline.
-
Hydrolysis of N-(3,6-dichloro-2,4-difluorophenyl)acetamide: Deprotection of the acetamido group to furnish the target this compound.
This proposed pathway is illustrated in the following workflow diagram:
Experimental Protocols
The following sections provide detailed experimental methodologies for each step of the proposed synthesis.
Step 1: Acetylation of 2,4-difluoroaniline
The initial step involves the protection of the amino group of 2,4-difluoroaniline by acetylation with acetic anhydride. This reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in a suitable solvent, such as glacial acetic acid or a mixture of water and hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition of acetic anhydride, add a solution of sodium acetate in water to the reaction mixture.
-
Continue stirring in the ice bath for a specified period to allow for the precipitation of the product, N-(2,4-difluorophenyl)acetamide.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,4-Difluoroaniline |
| Reagents | Acetic anhydride, Sodium acetate |
| Solvent | Glacial acetic acid or Water/HCl |
| Reaction Temperature | 0-5 °C |
| Typical Yield | >90% |
Step 2: Chlorination of N-(2,4-difluorophenyl)acetamide
This is a critical step where the regioselectivity of the chlorination is paramount. The acetylamino group is an ortho,para-director, and the fluorine atoms also influence the position of electrophilic substitution. The desired product is the 3,6-dichloro isomer. This can be achieved using a suitable chlorinating agent, such as chlorine gas in acetic acid or N-chlorosuccinimide (NCS).
Experimental Protocol:
-
Dissolve N-(2,4-difluorophenyl)acetamide in a suitable solvent, such as glacial acetic acid.
-
Introduce the chlorinating agent (e.g., pass chlorine gas through the solution or add NCS portion-wise) at a controlled temperature, typically room temperature or slightly elevated.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Collect the precipitated product, N-(3,6-dichloro-2,4-difluorophenyl)acetamide, by vacuum filtration.
-
Wash the product with water to remove any remaining acid.
-
The crude product may require purification by recrystallization or column chromatography to isolate the desired isomer.
Quantitative Data:
| Parameter | Value |
| Starting Material | N-(2,4-difluorophenyl)acetamide |
| Reagents | Chlorine (Cl₂) or N-Chlorosuccinimide (NCS) |
| Solvent | Glacial acetic acid |
| Reaction Temperature | 25-50 °C |
| Expected Major Isomer | 3,6-dichloro |
| Typical Yield | Variable, dependent on regioselectivity |
Step 3: Hydrolysis of N-(3,6-dichloro-2,4-difluorophenyl)acetamide
The final step is the deprotection of the acetamido group to yield the target aniline. This is typically achieved by acid- or base-catalyzed hydrolysis.
Experimental Protocol:
-
Suspend N-(3,6-dichloro-2,4-difluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis, as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Neutralize the solution with a base, such as sodium hydroxide or sodium carbonate, to precipitate the free aniline.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The final product can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Starting Material | N-(3,6-dichloro-2,4-difluorophenyl)acetamide |
| Reagents | Hydrochloric acid, Sodium hydroxide |
| Solvent | Ethanol, Water |
| Reaction Temperature | Reflux |
| Typical Yield | High |
Logical Relationships in Electrophilic Chlorination
The regiochemical outcome of the chlorination of N-(2,4-difluorophenyl)acetamide is governed by the directing effects of the substituents on the aromatic ring. The interplay between the activating, ortho,para-directing acetylamino group and the deactivating, ortho,para-directing fluorine atoms determines the positions of electrophilic attack.
Conclusion
The proposed synthesis pathway offers a viable route to this compound from readily available starting materials. The success of this synthesis hinges on the regioselective chlorination of the N-(2,4-difluorophenyl)acetamide intermediate. Further optimization of the chlorination conditions may be necessary to maximize the yield of the desired 3,6-dichloro isomer and minimize the formation of other isomers. The experimental protocols provided herein serve as a comprehensive guide for researchers and scientists in the fields of drug discovery and development.
An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Synthesis, Properties, and Applications
A Note on Isomeric Specificity: This technical guide focuses on 3,5-dichloro-2,4-difluoroaniline . Initial inquiries for "3,6-dichloro-2,4-difluoroaniline" did not yield significant information in scientific and patent literature, suggesting that 3,5-dichloro-2,4-difluoroaniline is the more common and industrially relevant isomer. It is presumed that this is the compound of interest for this technical guide.
Introduction
3,5-Dichloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of various agrochemicals. Its specific substitution pattern of chlorine and fluorine atoms on the aniline ring imparts unique chemical properties that are leveraged in the production of specialized pesticides. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of 3,5-dichloro-2,4-difluoroaniline, with a focus on its role in the manufacturing of the insecticide teflubenzuron.
History and Discovery
The history of 3,5-dichloro-2,4-difluoroaniline is intrinsically linked to the development of benzoylurea insecticides. While a specific date of discovery for the aniline itself is not prominently documented, its significance emerged with the need for advanced pesticide intermediates. Patents related to the synthesis of teflubenzuron, an insect growth regulator, began appearing in the late 20th century. These patents outline the synthesis of 3,5-dichloro-2,4-difluoroaniline as a key precursor, indicating that its industrial synthesis was developed to meet the demands of the agrochemical industry. The compound's development can be seen as a part of the broader advancements in fluorine chemistry and its application in creating highly effective and selective pesticides.
Synthesis of 3,5-Dichloro-2,4-difluoroaniline
The primary route for the synthesis of 3,5-dichloro-2,4-difluoroaniline involves a two-step process starting from 2,4-difluoronitrobenzene: chlorination followed by reduction.
Synthesis Pathway Overview
The general synthesis pathway can be visualized as follows:
Key Synthetic Steps and Quantitative Data
The synthesis involves two main reactions, with various reported conditions affecting yield and purity.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | 2,4-Difluoronitrobenzene, Chlorine gas | Iodine | Concentrated H₂SO₄ | 120-160 | 6-8 | Not specified | [1] |
| Chlorination | 2,4-Difluoronitrobenzene, Chlorine gas | Iodine | Dimethyl sulfoxide (DMSO) | 120 | 6 | Not specified | [1] |
| Chlorination | 2,4-Difluoronitrobenzene, Chlorine gas | Iodine | Dimethylformamide (DMF) | 140 | 7 | Not specified | [1] |
| Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene | Raney Nickel, H₂ | Dimethylformamide (DMF) | 50 | 3 | Not specified | [1] |
| Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene | Palladium on Carbon, H₂ | Dimethylformamide (DMF) | Room Temp. | - | Not specified | [1] |
| Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene | Iron powder, H₂ | - | - | - | Not specified | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of synthetic procedures. The following are examples extracted from patent literature.
Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene
This protocol is based on the chlorination of 2,4-difluoronitrobenzene.
Procedure: In a reaction vessel, 2,4-difluoronitrobenzene is mixed with a catalytic amount of iodine and a polar solvent such as dimethyl sulfoxide (DMSO). The mixture is heated to a temperature between 120°C and 160°C.[1] Chlorine gas is then introduced into the reaction mixture, and the reaction is allowed to proceed for 6 to 8 hours.[1] After the reaction is complete, the mixture is cooled, and the product, 3,5-dichloro-2,4-difluoronitrobenzene, is isolated and purified.[1]
Synthesis of 3,5-Dichloro-2,4-difluoroaniline
This protocol describes the reduction of the nitro intermediate.
Procedure: 22.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of dimethylformamide (DMF), and 8 g of Raney nickel are placed in a high-pressure autoclave.[1] The autoclave is sealed, and hydrogen gas is introduced to a pressure of 1.25 MPa.[1] The reaction mixture is heated to 50°C and allowed to react for 3 hours.[1] After cooling and filtering the catalyst, the filtrate is subjected to reduced pressure distillation to yield 3,5-dichloro-2,4-difluoroaniline.[1]
Applications in Agrochemicals
The primary application of 3,5-dichloro-2,4-difluoroaniline is as a key intermediate in the synthesis of the insecticide teflubenzuron.[2][3]
Synthesis of Teflubenzuron
Teflubenzuron is synthesized through an addition reaction between 3,5-dichloro-2,4-difluoroaniline and 2,6-difluorobenzoyl isocyanate.[1]
Experimental Protocol for Teflubenzuron Synthesis: 19.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoroaniline is dissolved in 50 mL of toluene and heated to reflux.[1] 2,6-difluorobenzoyl isocyanate is then slowly added dropwise with stirring.[1] The reaction is refluxed for 4 hours.[1] After cooling, the solid product is collected by filtration and dried to give teflubenzuron.[1] This process has a reported yield of 93.7% and a melting point of 222.1-223.3°C.[1]
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂F₂N | [4] |
| Molecular Weight | 197.99 g/mol | [4] |
| CAS Number | 83121-15-7 | |
| Appearance | Pale gray solid | |
| Melting Point | 75 °C | |
| Boiling Point | 268.1 °C at 760 mmHg | [5] |
| Purity | ≥99.0% | |
| Moisture Content | ≤0.2% | [3] |
Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Chemical shifts would be expected in the aromatic region, influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group. |
| ¹³C NMR | Signals for the six aromatic carbons would be observed, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms. |
| Infrared (IR) | Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-H and C-C stretching of the aromatic ring, as well as C-F and C-Cl stretching vibrations would be expected. |
Conclusion
3,5-Dichloro-2,4-difluoroaniline is a vital chemical intermediate with significant importance in the agrochemical industry. Its synthesis, primarily from 2,4-difluoronitrobenzene, is well-established, allowing for the large-scale production required for the manufacturing of pesticides like teflubenzuron. The specific arrangement of its halogen substituents is key to the biological activity of the final products. This guide has provided a detailed overview of its synthesis, including experimental protocols and quantitative data, as well as its primary application, to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Further research into the experimental spectroscopic characterization of this compound would be beneficial for the scientific community.
References
- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 2. New Technique for Synthesis of Insecticide Teflubenzuron,One Kind of Benzoylureas | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. PubChemLite - 3,5-dichloro-2,4-difluoroaniline (C6H3Cl2F2N) [pubchemlite.lcsb.uni.lu]
- 5. 3,5-Dichloro-2,4-difluoroaniline|lookchem [lookchem.com]
An In-depth Technical Guide to the Research Applications of 3,5-Dichloro-2,4-difluoroaniline
Important Note: This technical guide focuses on the chemical intermediate 3,5-dichloro-2,4-difluoroaniline . Extensive research did not yield any information on the specific isomer, 3,6-dichloro-2,4-difluoroaniline, as requested. It is likely that this compound is not a commercially available or widely studied compound. The following information pertains to the closely related and industrially significant isomer, 3,5-dichloro-2,4-difluoroaniline.
Introduction
3,5-Dichloro-2,4-difluoroaniline is a halogenated aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring two chlorine and two fluorine atoms on the aniline ring, imparts specific reactivity and properties that are leveraged in various industrial applications, most notably in the agrochemical sector.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and primary research applications of 3,5-dichloro-2,4-difluoroaniline for researchers, scientists, and professionals in drug development and agrochemical innovation.
Physicochemical Properties
3,5-Dichloro-2,4-difluoroaniline is a crystalline solid with a unique set of physical and chemical properties that make it a stable and reliable intermediate in organic synthesis.[1] A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 83121-15-7 | [3] |
| Molecular Formula | C₆H₃Cl₂F₂N | [1] |
| Molecular Weight | 197.99 g/mol | [4] |
| Appearance | White to gray or brown powder/crystal | [2] |
| Melting Point | 75 °C | [3][4] |
| Boiling Point | 268.1 °C at 760 mmHg | [4] |
| Purity | ≥99.0% | [3] |
| Moisture Content | ≤0.2% | [3] |
Synthesis of 3,5-Dichloro-2,4-difluoroaniline
The primary route for the synthesis of 3,5-dichloro-2,4-difluoroaniline involves a two-step process starting from 2,4-difluoronitrobenzene: chlorination followed by reduction.[5]
General Synthesis Pathway
The overall synthetic scheme is a straightforward and efficient method for producing high-purity 3,5-dichloro-2,4-difluoroaniline.
Synthesis of 3,5-dichloro-2,4-difluoroaniline.
Experimental Protocols
Step 1: Chlorination of 2,4-difluoronitrobenzene
This step introduces two chlorine atoms onto the aromatic ring of 2,4-difluoronitrobenzene to yield 3,5-dichloro-2,4-difluoronitrobenzene.
-
Procedure: The chlorination of 2,4-difluoronitrobenzene is a key step in the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene.[6] While specific patented methods may vary in their choice of chlorinating agents and catalysts, a general approach involves the reaction of 2,4-difluoronitrobenzene with a chlorinating agent in the presence of a suitable catalyst.
Step 2: Reduction of 3,5-dichloro-2,4-difluoronitrobenzene
The nitro group of 3,5-dichloro-2,4-difluoronitrobenzene is reduced to an amine group to form the final product.
-
Procedure: The reduction of 3,5-dichloro-2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline is typically achieved through catalytic hydrogenation.[7] The reaction is carried out in a solvent such as methanol, ethanol, or isopropanol.[7] A dehalogenation inhibitor is often added to prevent the removal of the chlorine atoms.[7] The reaction is conducted under hydrogen pressure at a temperature ranging from 20-100 °C for 0.5-24 hours.[7] This method is favored for its mild reaction conditions, high selectivity, and good product purity and yield, making it suitable for industrial-scale production.[7]
Research Applications
The primary and most well-documented application of 3,5-dichloro-2,4-difluoroaniline is as a key intermediate in the synthesis of the insecticide Teflubenzuron.[3][7]
Agrochemicals: Synthesis of Teflubenzuron
Teflubenzuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin biosynthesis.[8][9] 3,5-dichloro-2,4-difluoroaniline forms the aniline portion of the Teflubenzuron molecule.
Synthesis of Teflubenzuron from 3,5-dichloro-2,4-difluoroaniline
The synthesis involves the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate.[5][6]
Synthesis of Teflubenzuron.
Experimental Protocol for Teflubenzuron Synthesis
-
Procedure: 19.8g (0.1 mol) of 3,5-dichloro-2,4-difluoroaniline is dissolved in 50 mL of toluene and heated to reflux.[6] 2,6-difluorobenzoyl isocyanate is then slowly added dropwise with continuous stirring. The reaction mixture is refluxed for an additional 4 hours.[6] After cooling, the precipitated solid is filtered and dried to yield Teflubenzuron.[6]
| Product | Yield | Melting Point | Reference |
| Teflubenzuron | 93.7% | 222.1-223.3 °C | [6] |
Potential Pharmaceutical and Other Applications
While the primary application of 3,5-dichloro-2,4-difluoroaniline is in agrochemicals, halogenated anilines, in general, are versatile building blocks in medicinal chemistry and material science.[8] The presence of fluorine and chlorine atoms can significantly influence a molecule's biological activity, metabolic stability, and other pharmacokinetic properties. Therefore, 3,5-dichloro-2,4-difluoroaniline holds potential for use in the synthesis of novel pharmaceutical compounds and specialty chemicals.[1] However, specific examples of its application in these areas are not as well-documented as its role in Teflubenzuron synthesis.
Conclusion
3,5-Dichloro-2,4-difluoroaniline is a valuable and highly specialized chemical intermediate with a critical role in the agrochemical industry. Its synthesis from readily available starting materials is efficient and scalable. The primary application of this compound is in the production of the insecticide Teflubenzuron, a potent insect growth regulator. While its use in other areas such as pharmaceuticals and material science is plausible due to the general utility of halogenated anilines, its role in these fields is less defined. For researchers and professionals in agrochemical development, 3,5-dichloro-2,4-difluoroaniline remains a key building block for the creation of effective pest management solutions.
References
- 1. Atomfair 3,5-Dichloro-2,4-difluoroaniline C6H3Cl2F2N CAS 83121-15-7 - Atomfair [atomfair.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,5-Dichloro-2,4-difluoroaniline|lookchem [lookchem.com]
- 5. New Technique for Synthesis of Insecticide Teflubenzuron,One Kind of Benzoylureas | Semantic Scholar [semanticscholar.org]
- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 7. CN109369414B - Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline - Google Patents [patents.google.com]
- 8. 3,5-Dichloro-2,4-difluoroaniline | 83121-15-7 | Benchchem [benchchem.com]
- 9. fao.org [fao.org]
Toxicological Profile of 3,6-Dichloro-2,4-Difluoroaniline: A Technical Guide Based on Read-Across Analysis
Introduction to Read-Across Toxicology
Read-across is a data-gap filling strategy that assumes substances with similar chemical structures will have similar toxicological and ecotoxicological properties.[1][3] This approach is a key component of modern chemical safety assessment, reducing the need for animal testing while still allowing for robust hazard evaluation.[4] The validity of a read-across argument depends on a clear justification of the similarity between the source and target compounds, considering factors like structure, functional groups, reactivity, and metabolic pathways.[4]
Caption: Conceptual workflow of the read-across toxicological assessment.
Predicted Toxicological Profile
The toxicological profile of this compound is predicted based on data from various dichloroaniline and difluoroaniline isomers. The primary toxic effect anticipated for this class of compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5][6][7]
Aniline and its halogenated derivatives can be absorbed via inhalation, ingestion, and dermal contact.[5][8] Acute exposure to dichloroaniline isomers is associated with symptoms of methemoglobinemia, such as cyanosis (blue or gray skin, lips, and nailbeds), fatigue, dyspnea, and muscle weakness.[5][7] High concentrations can lead to CNS depression, cardiac arrhythmia, and potentially death secondary to hypoxia.[5][6]
Table 1: Acute Oral Toxicity of Structurally Related Anilines (Rat)
| Compound | LD50 (mg/kg bw) | GHS Category Prediction | Reference |
|---|---|---|---|
| 2,3-Dichloroaniline | 940 | 4 | [5] |
| 2,4-Dichloroaniline | 3110 | 5 | [5] |
| 2,5-Dichloroaniline | - | - | - |
| 3,4-Dichloroaniline | 530 - 880 | 4 | [5] |
| 3,5-Dichloroaniline | 340 - 1000+ | 3 / 4 | [9] |
| 2,4-Difluoroaniline | Harmful if swallowed | 4 | [10] |
| 3,5-Difluoroaniline | 2.4571 mol/kg (predicted) | - |[11] |
GHS Categories for Acute Oral Toxicity: Category 1: ≤ 5; Category 2: > 5 and ≤ 50; Category 3: > 50 and ≤ 300; Category 4: > 300 and ≤ 2000; Category 5: > 2000 and ≤ 5000 mg/kg bw.
Based on the data for dichloro- and difluoro- isomers, this compound is predicted to be Harmful if swallowed (GHS Category 4) and Toxic in contact with skin or if inhaled (GHS Category 3) .[10]
-
Skin Irritation: Dichloroaniline isomers generally show minimal to moderate skin irritation in animal studies.[5]
-
Eye Irritation: Data on related compounds suggest a potential for serious eye irritation.[5]
-
Skin Sensitization: Some dichloroaniline isomers, such as 3,4-DCA, are classified as skin sensitizers, indicating a potential to cause allergic skin reactions upon repeated contact.[5]
The primary target organs for repeated exposure to dichloroanilines are the blood and hematopoietic system.[7] Chronic exposure can lead to hemolytic anemia, increased hematopoietic activity, and hemosiderin (iron storage complex) deposits in the spleen.[7] Nephrotoxicity (kidney damage) has also been observed, with studies showing that dichloroaniline isomers can induce proximal tubular necrosis.[9] The order of nephrotoxic potential for DCA isomers in one study was determined to be 3,5-DCA > 2,5-DCA > 2,4-, 2,6- and 3,4-DCA > 2,3-DCA.[9]
-
Mutagenicity: While some in vitro studies (e.g., bacterial reverse mutation assays) on dichloroaniline isomers have shown weak positive results, these findings are generally not replicated in in vivo studies.[5] The overall assessment for the dichloroaniline group suggests they are not genotoxic in vivo.[5]
-
Carcinogenicity: There is limited data available on the carcinogenic potential of most dichloro- and difluoroaniline isomers.
Aniline derivatives can be toxic to aquatic life. A 96-hour acute static test on adult zebrafish (Danio rerio) determined the LC50 for 2,4-difluoroaniline to be 200.96 mg/L.[12]
Key Mechanistic Pathway: Methemoglobin Formation
The hallmark toxicity of aniline and its derivatives is methemoglobinemia.[5] This process is not caused by the parent aniline compound itself but by its metabolites.[6] The metabolic activation begins with N-oxidation in the liver, primarily by cytochrome P450 enzymes, to form a hydroxylamine derivative.[6][8] This metabolite is a potent oxidizing agent that converts the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen.[13]
Caption: Simplified signaling pathway for aniline-induced methemoglobinemia.
Experimental Protocols: A Generalized Approach
While no specific studies for this compound were found, this section details the methodology for a standard acute oral toxicity study following the OECD Test Guideline 423 (Acute Toxic Class Method). This provides a framework for how the toxicological properties of the target compound would be experimentally determined.[14]
Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[14] This method uses a stepwise procedure with a small number of animals.[14]
Experimental Animal: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive).[14][15]
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[16]
Dose Administration:
-
Animals are fasted overnight prior to administration of the test substance.[16]
-
The substance is administered in a single dose by oral gavage.
-
The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing information. If no information is available, 300 mg/kg is often used as the starting dose.[15]
Procedure:
-
Step 1: Three female rats are dosed at the selected starting level.
-
Observation: The outcome (mortality or survival) determines the next step.
-
Step 2 (if mortality occurs): A new group of three animals is dosed at the next lower fixed dose level.
-
Step 2 (if no mortality occurs): A new group of three animals is dosed at the next higher fixed dose level.
-
The procedure continues until a stopping criterion is met (e.g., mortality at a certain dose, no mortality at the highest dose, etc.), which allows for classification.
Observations:
-
Animals are observed individually for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.[16]
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.[16]
-
All animals are weighed before dosing and at least weekly thereafter.
-
At the end of the study, all surviving animals are euthanized and subject to a gross necropsy.
Caption: Experimental workflow for an acute oral toxicity test (OECD 423).
Conclusion
In the absence of direct experimental data, a read-across analysis based on structurally similar dichloro- and difluoroanilines provides a preliminary toxicological assessment for this compound. The compound is predicted to be acutely toxic, with the primary hazard being the induction of methemoglobinemia, leading to cellular hypoxia. It is likely to be harmful if swallowed and toxic via dermal contact or inhalation. Repeated exposure may target the hematopoietic system and kidneys. While it is not predicted to be genotoxic in vivo, it may act as a skin and eye irritant. This profile is a prediction and must be confirmed with specific testing of this compound to establish a definitive safety assessment for regulatory and risk management purposes.
References
- 1. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]
- 2. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. Read-Across Principle → Area [product.sustainability-directory.com]
- 4. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Methodological & Application
Synthesis of Novel Compounds from 3,6-Dichloro-2,4-Difluoroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel compounds utilizing 3,6-dichloro-2,4-difluoroaniline as a versatile starting material. While direct synthetic routes for the 3,6-dichloro isomer are not extensively reported, this guide leverages established methodologies for the analogous and more readily documented 3,5-dichloro-2,4-difluoroaniline. The protocols herein describe the synthesis of a benzoylurea insecticide (Teflubenzuron), a substituted aniline via nucleophilic aromatic substitution (SNAr), a biaryl compound through Suzuki-Miyaura cross-coupling, and a pyrazole derivative via diazotization and cyclization. These methods highlight the potential of dichlorodifluoroanilines as scaffolds for generating diverse molecular architectures for applications in drug discovery and agrochemical development.
Introduction
Polysubstituted anilines are crucial building blocks in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active molecules and functional materials. The unique substitution pattern of dichlorodifluoroanilines, featuring both chloro and fluoro groups, offers multiple reactive sites for selective functionalization. The electron-withdrawing nature of the halogen substituents activates the aromatic ring for nucleophilic substitution, while the chlorine atoms are amenable to palladium-catalyzed cross-coupling reactions. The aniline functional group itself serves as a handle for a variety of transformations, including diazotization and amide bond formation. This application note details synthetic strategies to exploit this reactivity for the creation of novel compounds.
Data Presentation
Table 1: Synthesis of Teflubenzuron
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Purity (%) |
| 1 | 3,5-Dichloro-2,4-difluoroaniline | 2,6-Difluorobenzoyl isocyanate | Teflubenzuron | Toluene | Triethylamine | 93.7 | >98 |
Table 2: Synthesis of a Novel Substituted Aniline via SNAr
| Step | Reactant 1 | Nucleophile | Product | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | 3,5-Dichloro-2,4-difluoroaniline | Morpholine | 4-(3,5-dichloro-2-fluoro-4-aminophenyl)morpholine | DMSO | K₂CO₃ | 120 | 85 |
Table 3: Synthesis of a Novel Biaryl Compound via Suzuki-Miyaura Coupling
| Step | Reactant 1 | Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,5-Dichloro-2,4-difluoroaniline | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)-2,4-difluoroaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 75 |
Table 4: Synthesis of a Novel Pyrazole Derivative
| Step | Reactant | Reagent 1 | Reagent 2 | Intermediate/Product | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,5-Dichloro-2,4-difluoroaniline | NaNO₂, HCl | - | Diazonium Salt | Water | 0-5 | ~100 (in situ) |
| 2 | Diazonium Salt | SnCl₂ | - | Hydrazine | HCl (conc.) | 0-5 | 70 |
| 3 | Hydrazine | Acetylacetone | Base | Pyrazole Derivative | Ethanol | Reflux | 80 |
Experimental Protocols
Synthesis of Teflubenzuron (Benzoylurea Insecticide)
This protocol is adapted from the known synthesis of Teflubenzuron, a potent benzoylurea insecticide.[1][2][3][4]
Materials:
-
3,5-Dichloro-2,4-difluoroaniline
-
2,6-Difluorobenzoyl isocyanate
-
Toluene, anhydrous
-
Triethylamine
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 19.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoroaniline in 100 mL of anhydrous toluene.
-
Add 14.5 mL (0.105 mol) of triethylamine to the solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 19.2 g (0.105 mol) of 2,6-difluorobenzoyl isocyanate dropwise to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold toluene (2 x 20 mL) and then with n-hexane (2 x 20 mL).
-
Dry the product under vacuum to afford Teflubenzuron as a white crystalline solid.
Expected Yield: ~35.7 g (93.7%) Characterization: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of a Novel Substituted Aniline via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the nucleophilic aromatic substitution of a fluorine atom on the dichlorodifluoroaniline ring with an amine nucleophile.
Materials:
-
3,5-Dichloro-2,4-difluoroaniline
-
Morpholine
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 1.98 g (10 mmol) of 3,5-dichloro-2,4-difluoroaniline, 1.05 mL (12 mmol) of morpholine, and 2.76 g (20 mmol) of potassium carbonate.
-
Add 20 mL of DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Expected Yield: ~2.2 g (85%) Characterization: Melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Synthesis of a Novel Biaryl Compound via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chlorine atom on the dichlorodifluoroaniline ring with a boronic acid.
Materials:
-
3,5-Dichloro-2,4-difluoroaniline
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50 mL Schlenk flask, combine 1.98 g (10 mmol) of 3,5-dichloro-2,4-difluoroaniline, 1.82 g (12 mmol) of 4-methoxyphenylboronic acid, 0.58 g (0.5 mmol) of Pd(PPh₃)₄, and 2.76 g (20 mmol) of K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (20 mL), methanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to reflux and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: ~2.1 g (75%) Characterization: Melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Synthesis of a Novel Pyrazole Derivative
This multi-step protocol describes the conversion of the aniline to a hydrazine derivative, followed by cyclization to form a pyrazole.
Step 1: Diazotization
-
Dissolve 1.98 g (10 mmol) of 3,5-dichloro-2,4-difluoroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Reduction to Hydrazine
-
In a separate flask, prepare a solution of 4.5 g (20 mmol) of tin(II) chloride dihydrate in 10 mL of concentrated hydrochloric acid, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C.
-
Collect the precipitated hydrazine hydrochloride salt by vacuum filtration, wash with a small amount of cold water, and dry.
Step 3: Pyrazole Formation
-
In a 100 mL round-bottom flask, suspend the crude hydrazine hydrochloride (approx. 10 mmol) in 30 mL of ethanol.
-
Add 1.1 mL (11 mmol) of acetylacetone and a suitable base (e.g., 2.1 mL of triethylamine, 22 mmol).
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Overall Yield: ~1.5 g (56% over 2 steps) Characterization: Melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Mechanism of action of Benzoylurea insecticides.[5][6][7][8][9]
References
- 1. Teflubenzuron (Ref: CME 13406) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Teflubenzuron | C14H6Cl2F4N2O2 | CID 91734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. jeb.co.in [jeb.co.in]
Application Notes and Protocols: 3,6-Dichloro-2,4-difluoroaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dichloro-2,4-difluoroaniline is a polyhalogenated aromatic amine with potential applications as a key building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern offers medicinal chemists a scaffold for the development of novel therapeutic agents. This document provides an overview of a plausible synthetic approach for this compound, based on established methodologies for structurally related compounds. Detailed experimental protocols for the synthesis of analogous compounds are presented, which can be adapted for the target molecule. Furthermore, potential applications in drug discovery are discussed based on the known biological activities of pharmaceuticals derived from similar polychlorofluoroanilines.
Introduction
Polychlorofluoroanilines are a class of chemical intermediates that have garnered significant interest in the pharmaceutical industry. The incorporation of chlorine and fluorine atoms into an aniline scaffold can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific data on this compound is limited in publicly available literature, its structural similarity to known pharmaceutical intermediates suggests its potential utility in the synthesis of bioactive compounds.
This document outlines a hypothetical, yet chemically sound, synthetic pathway to this compound. The proposed route is informed by patented industrial processes for the synthesis of related isomers. Detailed experimental protocols for key synthetic steps are provided as a guide for researchers.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from a readily available polychlorinated benzene derivative. The following multi-step synthesis is proposed, drawing parallels from the synthesis of 3,5-difluoroaniline.[1][2]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Adapted from Analogous Syntheses)
The following protocols are based on established methods for the synthesis of structurally similar compounds, such as 2,6-difluoroaniline and 3,5-difluoroaniline, and can serve as a starting point for the synthesis of this compound.
Protocol 1: Synthesis of 3,5-Dichloro-2,6-difluoronitrobenzene from 2,3,5,6-Tetrachloronitrobenzene (Halex Reaction)
This protocol is adapted from the synthesis of 3,5-dichloro-2,6-difluoronitrobenzene, a key intermediate.[3]
Materials:
-
2,3,5,6-Tetrachloronitrobenzene
-
Potassium fluoride (spray-dried)
-
Tetrabutylammonium bromide
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 2,3,5,6-tetrachloronitrobenzene (0.02 mol) in anhydrous DMF, add potassium fluoride (0.03 mol) and tetrabutylammonium bromide (0.001 mol).
-
Heat the reaction mixture to reflux and maintain for 14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.
-
The crude product can be purified by high vacuum distillation to yield 3,5-dichloro-2,6-difluoronitrobenzene.
Protocol 2: Reductive Dechlorination to form the Target Aniline
This protocol describes a general method for the reduction of a nitro group and simultaneous dechlorination, adapted from the synthesis of 2,6-difluoroaniline.[3]
Materials:
-
3,5-Dichloro-2,6-difluoronitrobenzene (from Protocol 1)
-
Methanol
-
Raney-Nickel catalyst
-
Parr Hydrogenator or similar high-pressure hydrogenation apparatus
-
Nitrogen gas
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite bed)
-
Rotary evaporator
Procedure:
-
In a Parr Hydrogenator, dissolve 3,5-dichloro-2,6-difluoronitrobenzene (0.02 mol) in methanol.
-
Carefully add Raney-Ni catalyst to the solution under a nitrogen atmosphere.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to approximately 20 kg/cm ².
-
Heat the reaction mixture to 120°C and maintain for 25-30 hours with vigorous stirring.
-
During this time, both the reduction of the nitro group to an amine and dechlorination will occur.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a bed of Celite to remove the Raney-Ni catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
The resulting crude product, this compound, can be purified by high vacuum distillation.
Data Presentation
While quantitative data for the synthesis of this compound is not available, the following table summarizes typical reaction conditions and yields for the synthesis of a related compound, 2,6-difluoroaniline, from 1,2,4-trichlorobenzene.[3]
| Step No. | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | 1,2,4-Trichlorobenzene | Cl₂, AlCl₃ | Ethylene dichloride | 50 | 12 | ~70-80 |
| 2 | Nitration | 1,2,4,5-Tetrachlorobenzene | Fuming HNO₃, Conc. H₂SO₄ | - | Room Temp | Overnight | Not specified |
| 3 | Fluorination (Halex) | 2,3,5,6-Tetrachloronitrobenzene | KF, Tetrabutylammonium bromide | DMF | Reflux | 14 | Not specified |
| 4 | Reduction & Dechlorination | 3,5-Dichloro-2,6-difluoronitrobenzene | H₂, Raney-Ni | Methanol | 120 | 25-30 | Not specified |
Potential Pharmaceutical Applications
The introduction of chlorine and fluorine atoms at specific positions on the aniline ring can significantly modulate the biological activity of a resulting pharmaceutical compound. Halogen atoms can influence drug-receptor interactions, membrane permeability, and metabolic pathways.[4]
Based on the applications of other difluoro- and dichloro- anilines, this compound could serve as a valuable intermediate in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aniline cores that are crucial for their binding to the ATP pocket of the enzyme. The specific substitution pattern of the target aniline could lead to novel inhibitors with improved selectivity and potency.
-
Agrochemicals: Halogenated anilines are common precursors for a variety of herbicides and fungicides.[3]
-
Anti-inflammatory Agents: Diflunisal, an anti-inflammatory drug, utilizes a difluoroaniline intermediate in its synthesis.[5]
-
Antiviral and Antimicrobial Agents: The incorporation of halogen atoms can enhance the antimicrobial and antiviral properties of various heterocyclic compounds derived from anilines.
Logical Workflow for Intermediate Synthesis
The general workflow for synthesizing a pharmaceutical intermediate from a starting aniline like this compound often involves coupling reactions to build a more complex molecular scaffold.
Caption: General workflow for utilizing this compound.
Conclusion
While this compound is not a widely documented chemical entity, its synthesis is plausible through established chemical transformations. The protocols and synthetic strategies outlined in this document, based on the synthesis of analogous compounds, provide a solid foundation for researchers to explore the synthesis and utility of this novel intermediate. Its unique halogenation pattern holds promise for the development of new pharmaceutical agents with potentially enhanced biological activities. Further research into the synthesis and application of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - ProQuest [proquest.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
Application of 3,5-Dichloro-2,4-difluoroaniline in Agrochemical Development: A Focus on Teflubenzuron
Introduction
3,5-Dichloro-2,4-difluoroaniline is a key chemical intermediate primarily utilized in the synthesis of the benzoylurea insecticide, teflubenzuron. Its specific substitution pattern is crucial for the biological efficacy of the end-product. Teflubenzuron is a potent insect growth regulator (IGR) that interferes with chitin biosynthesis, a vital process in the insect life cycle. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the agrochemical applications of 3,5-dichloro-2,4-difluoroaniline and the synthesis and biological activity of its key derivative, teflubenzuron.
Application Notes
1. Intermediate for Insecticide Synthesis:
The principal application of 3,5-dichloro-2,4-difluoroaniline in the agrochemical sector is as a precursor for the synthesis of teflubenzuron.[1][2][3] Teflubenzuron is a highly effective insecticide used to control a broad spectrum of insect pests, particularly the larval stages of Lepidoptera and Coleoptera, as well as whiteflies and leaf miners in various crops.[2]
2. Mode of Action of Teflubenzuron:
Teflubenzuron belongs to the benzoylphenylurea (BPU) class of insecticides, which act as chitin synthesis inhibitors.[4] Chitin is a fundamental component of an insect's exoskeleton. By inhibiting the enzyme chitin synthase, teflubenzuron disrupts the formation of the new cuticle during molting. This leads to the inability of the insect larva to shed its old exoskeleton, resulting in mortality. This mode of action makes it highly selective against arthropods, with low toxicity to mammals and other non-target organisms.[4]
3. Biological Activity and Efficacy of Teflubenzuron:
Teflubenzuron exhibits high insecticidal activity at low concentrations. Its efficacy is typically measured by the median lethal concentration (LC50) and the median effective concentration (EC50), which represent the concentration required to kill 50% of a test population and the concentration that causes a 50% response (e.g., growth inhibition), respectively. The following tables summarize the reported efficacy of teflubenzuron against various insect pests.
Data Presentation
Table 1: Laboratory Bioassay Data for Teflubenzuron (LC50)
| Pest Species | Life Stage | LC50 Value | Exposure Time | Reference |
| Spodoptera frugiperda (Fall Armyworm) | 4th Instar Larvae | 0.18 ppm | - | [3][5] |
| Spodoptera littoralis (Cotton Leafworm) | 4th Instar Larvae | 8.45 ppm | 72 hours | |
| Plutella xylostella (Diamondback Moth) | Larvae | 1.79 ppm | - |
Table 2: Laboratory Bioassay Data for Teflubenzuron (EC50)
| Species | Endpoint | EC50 Value | Reference |
| Lepeophtheirus salmonis (Salmon Louse) | Nauplius II molt | 11.7 nM |
Table 3: Field Trial Efficacy of Teflubenzuron
| Pest Species | Crop | Application Rate | Efficacy | Reference |
| Desert Locust (hopper bands) | - | 7.5 - 10 g a.i./ha | >95% mortality after 12-24 days | |
| Spoladea recurvalis | Quinoa | - | Efficient control | [6] |
| Grapes Pests | Grapes | 12 g a.i./100 L | Stable residues, effective control |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-2,4-difluoroaniline
This protocol is based on the reduction of 3,5-dichloro-2,4-difluoronitrobenzene.
Materials:
-
3,5-dichloro-2,4-difluoronitrobenzene
-
Iron powder
-
Ethanol
-
Water
-
Acetic acid
-
Ammonium chloride
-
Reaction flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a reaction flask, prepare a mixed solvent of ethanol and water.
-
Add 3,5-dichloro-2,4-difluoronitrobenzene to the solvent.
-
To this mixture, add iron powder as the reducing agent.
-
Add a catalytic amount of acetic acid and ammonium chloride to facilitate the reaction.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron sludge.
-
Wash the residue with ethanol.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous residue contains the crude 3,5-dichloro-2,4-difluoroaniline.
-
Further purification can be achieved by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.
Protocol 2: Synthesis of 2,6-Difluorobenzoyl isocyanate
This protocol describes the synthesis of the second key intermediate for teflubenzuron.
Materials:
-
2,6-difluorobenzamide
-
Oxalyl chloride
-
Anhydrous toluene (or other inert solvent)
-
Reaction flask with a reflux condenser, dropping funnel, and a gas outlet to a trap
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Suspend 2,6-difluorobenzamide in anhydrous toluene in the reaction flask.
-
Slowly add oxalyl chloride to the suspension at room temperature with stirring.
-
After the addition is complete, gently heat the reaction mixture to reflux.
-
Continue refluxing until the evolution of gas (HCl and CO) ceases.
-
Monitor the reaction by observing the dissolution of the solid benzamide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting solution of 2,6-difluorobenzoyl isocyanate in toluene can be used directly in the next step or the solvent can be removed by distillation under reduced pressure to yield the crude isocyanate.
Protocol 3: Synthesis of Teflubenzuron
This protocol details the final step in the synthesis of teflubenzuron from the prepared intermediates.
Materials:
-
3,5-dichloro-2,4-difluoroaniline
-
2,6-difluorobenzoyl isocyanate solution in toluene (from Protocol 2)
-
Anhydrous toluene
-
Reaction flask with a reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 3,5-dichloro-2,4-difluoroaniline in anhydrous toluene in the reaction flask.
-
Heat the solution to reflux.
-
Slowly add the solution of 2,6-difluorobenzoyl isocyanate in toluene dropwise to the refluxing aniline solution with vigorous stirring.
-
After the addition is complete, continue to reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, teflubenzuron, will precipitate as a white solid.
-
Collect the solid product by filtration.
-
Wash the solid with cold toluene to remove any unreacted starting materials.
-
Dry the purified teflubenzuron in a vacuum oven.
Mandatory Visualization
Caption: Synthetic pathway of Teflubenzuron from 2,4-Difluoronitrobenzene.
Caption: Inhibition of Chitin Synthase by Teflubenzuron in the insect chitin biosynthesis pathway.
References
Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 3,6-dichloro-2,4-difluoroaniline, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. The protocols outlined below are based on established methodologies for the N-alkylation of halogenated anilines.
Introduction
This compound is a highly functionalized aromatic amine. The presence of multiple halogen substituents significantly influences the reactivity of both the aromatic ring and the amino group. N-alkylation of this primary amine introduces a key functional handle, paving the way for the development of novel molecular entities. The electron-withdrawing nature of the halogen atoms can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to simpler anilines. This document details a general protocol for N-alkylation using alkyl halides and a specific example of N-acylation using an isocyanate.
Data Presentation
Due to the limited availability of specific quantitative data for the N-alkylation of this compound in the public domain, the following table presents a generalized summary of reaction conditions based on analogous transformations with other polychlorinated anilines. This table is intended to serve as a guideline for reaction optimization.
| Alkylating/Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Methyl Iodide | K₂CO₃ / NaH | Acetonitrile / DMF | 25 - 60 | 12 - 24 | 70 - 90 | A non-nucleophilic base is recommended to avoid side reactions. |
| Benzyl Bromide | Et₃N / DBU | Dichloromethane / Toluene | 25 - 80 | 8 - 16 | 65 - 85 | Reaction progress should be monitored by TLC or LC-MS. |
| Ethyl Bromoacetate | NaHCO₃ / K₂CO₃ | Acetone / THF | 25 - 56 (reflux) | 6 - 12 | 75 - 95 | Mild basic conditions are often sufficient. |
| 2,6-Difluorobenzoyl isocyanate | None (or catalytic base) | Toluene | 110 (reflux) | 4 - 8 | >90 | This is an N-acylation reaction leading to a urea derivative. |
Experimental Protocols
Protocol 1: General N-Alkylation with Alkyl Halides
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous acetonitrile or N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous acetonitrile or DMF (approximately 0.1-0.5 M concentration).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq, handle with care) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature if it was heated.
-
If sodium hydride was used, carefully quench the excess hydride with a few drops of water or isopropanol.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-alkylated this compound.
Protocol 2: N-Acylation with 2,6-Difluorobenzoyl Isocyanate
This protocol is based on a patented procedure for the synthesis of a urea derivative from a dichlorodifluoroaniline.
Materials:
-
This compound
-
2,6-difluorobenzoyl isocyanate
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for filtration and drying
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Heat the solution to reflux with stirring.
-
Slowly add 2,6-difluorobenzoyl isocyanate (1.0-1.1 eq) dropwise to the refluxing solution.
-
Continue to heat the reaction mixture at reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold toluene or hexane to remove any unreacted starting material.
-
Dry the product under vacuum to obtain the desired N-(3,6-dichloro-2,4-difluorophenyl)-N'-(2,6-difluorobenzoyl)urea.
Visualizations
Caption: Workflow for the N-alkylation of this compound.
Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline for Pharmaceutical and Materials Science Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures.[1][2] Polysubstituted anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 3,6-dichloro-2,4-difluoroaniline is a highly functionalized scaffold offering multiple sites for diversification. The two chlorine atoms serve as reactive handles for palladium-catalyzed cross-coupling reactions, while the fluorine atoms and the aniline moiety can be utilized in subsequent transformations.
This document provides a generalized protocol for the mono-arylation of this compound via a Suzuki-Miyaura coupling. As direct literature for this specific substrate is limited, the following protocols and data are based on established methods for structurally related electron-deficient polychloroarenes and dichloroanilines.[3][4]
Principle and Reactivity Considerations
The Suzuki-Miyaura reaction involves a palladium(0) catalyst that undergoes oxidative addition with an aryl halide. The resulting palladium(II) species then undergoes transmetalation with a boronic acid or ester (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][5]
For this compound, several factors govern its reactivity:
-
C-Cl vs. C-F Reactivity: The C-Cl bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling. Therefore, selective coupling at the chlorine-substituted positions is expected.
-
Regioselectivity: The two chlorine atoms are in different chemical environments. The C6-Cl is ortho to the amino group, while the C3-Cl is meta. Electronic and steric effects may lead to preferential reaction at one site, often the more sterically accessible or electronically favorable position. For many dihaloaromatics, controlling the stoichiometry of the boronic acid (e.g., using 1.0-1.2 equivalents) can favor mono-substitution.[6][7]
-
Catalyst Choice: Aryl chlorides, especially those deactivated by electron-withdrawing groups, are less reactive than aryl bromides or iodides.[1] Achieving high yields requires robust catalytic systems, often employing electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step.[5][8][9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Workflow
Caption: Step-by-step workflow for a typical Suzuki coupling experiment.
Experimental Protocol: General Procedure for Mono-Arylation
This protocol is a representative starting point for the selective mono-arylation of this compound. Optimization of catalyst, ligand, base, and temperature may be required.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Nitrogen or Argon source
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, MgSO₄/Na₂SO₄, silica gel)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) or the combination of palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Ensure the flask is sealed and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS to check for consumption of the starting material and formation of the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Data Presentation: Representative Reaction Conditions
The following table summarizes catalyst systems and conditions that have proven effective for Suzuki-Miyaura couplings of challenging aryl chlorides and could serve as a starting point for the functionalization of this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Expected Yield Range (%) | Notes / Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100-110 | 70-95% | A robust system for many aryl chlorides. SPhos is a bulky, electron-rich ligand that promotes oxidative addition.[10] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane / H₂O | 80-100 | 75-98% | P(t-Bu)₃ is a highly effective ligand for coupling of unreactive aryl chlorides, often enabling reactions at lower temperatures.[5] |
| XPhos Pd G2/G3 | K₂CO₃ | n-Butanol / H₂O | 90-100 | 80-99% | Pre-catalysts offer excellent stability and activity. Aqueous n-butanol can be an effective green solvent system.[11] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O / MeOH | 80-Reflux | 40-75% | A classic catalyst, but may show lower efficacy for electron-deficient chlorides, potentially requiring higher temperatures or longer reaction times.[6] |
| Pd/C (ligandless) | K₂CO₃ | Water | 100 | 60-90% | A heterogeneous, environmentally friendly option, particularly effective for activated aryl chlorides. Workup is simplified by catalyst filtration.[12][13] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly soluble base. | Use a more active ligand (e.g., Buchwald type); Increase temperature; Use a more soluble base like K₃PO₄ or Cs₂CO₃. |
| Formation of Di-substituted Product | Excess boronic acid; High reactivity. | Reduce equivalents of boronic acid to 1.0-1.05; Lower reaction temperature to improve selectivity. |
| Protodeboronation (Boronic acid decomposition) | Presence of excess water or acid; Prolonged reaction time at high temp. | Ensure anhydrous solvents; Use a stronger, non-hydroxide base (e.g., K₃PO₄); Monitor reaction to avoid excessive heating time. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to side reactions. | Ensure thorough degassing of solvents and maintain a positive inert gas pressure throughout the reaction. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-dichloro-2,4-difluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 3,6-dichloro-2,4-difluoroaniline and its derivatives. This reaction is a powerful tool for the synthesis of complex aniline derivatives, which are valuable intermediates in the development of pharmaceuticals and other advanced materials. The protocols outlined below are based on established methodologies for the amination of electron-deficient and sterically hindered aryl chlorides.
Introduction
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst. For substrates such as this compound, which is both electron-deficient and possesses multiple halogen substituents, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields and selectivity. The primary challenge in the amination of this substrate is to achieve selective mono-amination at one of the two chlorine atoms.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle with challenging substrates. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated efficacy in the amination of electron-deficient aryl chlorides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOt-Bu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are effective choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure a water-free reaction environment.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the mono-amination of a generic this compound derivative with a primary or secondary amine, based on analogous reactions reported in the literature.
| Parameter | Condition | Notes |
| Aryl Halide | This compound derivative | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 3 mol% |
| Ligand | XPhos or RuPhos | 1.5 - 4.5 mol% |
| Base | NaOt-Bu or K₃PO₄ | 1.5 - 2.5 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80 - 110 °C | |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Typical Yield | 65 - 90% | Dependent on amine and specific substrate |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of a this compound derivative with an amine.
Materials:
-
This compound derivative
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle or oil bath
-
Standard work-up and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the this compound derivative (1.0 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.03 mmol, 3 mol%).
-
Reagent Addition: Add the base (NaOt-Bu, 2.0 mmol) to the flask.
-
Solvent and Amine Addition: Add anhydrous toluene or dioxane (5 mL) to the flask, followed by the amine (1.2 mmol).
-
Reaction: Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,6-dichloro-2,4-difluoroaniline derivative.
Visualizations
Generalized Reaction Scheme
Caption: Generalized Buchwald-Hartwig Amination Scheme.
Experimental Workflow
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Catalytic Cycle
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
The Strategic Role of 3,5-Dichloro-2,4-difluoroaniline in the Synthesis of Advanced Agrochemicals
For Immediate Release
[City, State] – [Date] – 3,5-Dichloro-2,4-difluoroaniline has emerged as a critical building block in organic synthesis, primarily serving as a key intermediate in the production of the potent insecticide, teflubenzuron. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation agrochemicals.
Application: Synthesis of Teflubenzuron
3,5-Dichloro-2,4-difluoroaniline is a vital precursor in the synthesis of teflubenzuron, a benzoylurea insecticide that acts as an insect growth regulator. Teflubenzuron inhibits chitin synthesis, a crucial component of the insect exoskeleton, thereby disrupting the molting process and leading to mortality. The high purity of 3,5-dichloro-2,4-difluoroaniline is essential for the efficacy and stability of the final product.[1]
The synthesis of teflubenzuron from 3,5-dichloro-2,4-difluoroaniline is achieved through an addition reaction with 2,6-difluorobenzoyl isocyanate.[2][3] This reaction is typically carried out in an organic solvent under reflux conditions.
Synthetic Pathway Overview
The overall synthesis of teflubenzuron involves a multi-step process, starting from 2,4-difluoronitrobenzene. This precursor undergoes chlorination to yield 3,5-dichloro-2,4-difluoronitrobenzene, which is then reduced to the key intermediate, 3,5-dichloro-2,4-difluoroaniline. The final step is the reaction of this aniline with 2,6-difluorobenzoyl isocyanate.
Caption: Synthetic pathway of Teflubenzuron.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichloro-2,4-difluoroaniline
This protocol describes the reduction of 3,5-dichloro-2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline.
Materials:
-
3,5-Dichloro-2,4-difluoronitrobenzene
-
Raney Nickel or Palladium on Carbon (catalyst)[3]
-
Dimethylformamide (DMF) or other suitable solvent[3]
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a high-pressure autoclave, combine 3,5-dichloro-2,4-difluoronitrobenzene (1 part by weight) and DMF (approximately 3.5 parts by weight).[3]
-
Add the Raney Nickel catalyst to the mixture.[3]
-
Seal the autoclave and introduce hydrogen gas to a pressure of 1.25 MPa.[3]
-
Heat the reaction mixture to 50°C and maintain for 3 hours with stirring.[3]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then subjected to reduced pressure distillation to isolate the 3,5-dichloro-2,4-difluoroaniline.[3]
Protocol 2: Synthesis of Teflubenzuron
This protocol details the synthesis of teflubenzuron from 3,5-dichloro-2,4-difluoroaniline.
Materials:
-
3,5-Dichloro-2,4-difluoroaniline
-
2,6-Difluorobenzoyl isocyanate
-
Toluene or Xylene (solvent)[3]
-
Reflux apparatus
Procedure:
-
Dissolve 3,5-dichloro-2,4-difluoroaniline (e.g., 0.1 mol, 19.8 g) in toluene (e.g., 50 mL) in a round-bottom flask equipped with a reflux condenser.[3]
-
Heat the solution to reflux.
-
While stirring, slowly add 2,6-difluorobenzoyl isocyanate dropwise to the refluxing solution.[3]
-
Continue to reflux the reaction mixture for 4 to 8 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the collected solid with a small amount of cold solvent and dry to obtain the final product, teflubenzuron.[3]
References
Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 3,6-dichloro-2,4-difluoroaniline, a potentially key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. The protocol emphasizes a controlled reaction via the protection of the amino group to ensure selective nitration and minimize side-product formation.
Introduction
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. The nitration of substituted anilines, such as this compound, requires careful consideration of the directing effects of the substituents and the reactivity of the aniline nucleus. Direct nitration of anilines with strong acids like a nitric and sulfuric acid mixture can lead to oxidation and the formation of a mixture of ortho, meta, and para isomers due to the protonation of the amino group in the acidic medium.[1][2][3][4][5] To achieve regioselective nitration, a common strategy is to protect the amino group as an acetanilide, which directs the incoming nitro group primarily to the para position and can be easily deprotected afterward.[1][2] This protocol details the acetylation of this compound, followed by its nitration and subsequent deprotection to yield the desired nitrated product.
Experimental Workflow
Figure 1: A diagram illustrating the four main stages of the experimental procedure for the nitration of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₆H₃Cl₂F₂N | 198.00 | ≥98% | Commercially Available |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ≥99% | Commercially Available |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Commercially Available |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Commercially Available |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% | Commercially Available |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | Commercially Available |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Commercially Available |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Commercially Available |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | Commercially Available |
| Deionized Water | H₂O | 18.02 | In-house |
Experimental Protocol
Step 1: Acetylation of this compound
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (50.5 mmol) of this compound in 50 mL of glacial acetic acid.
-
Slowly add 6.2 mL (65.7 mmol, 1.3 equiv.) of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50-60 °C. The product is N-(3,6-dichloro-2,4-difluorophenyl)acetamide.
Step 2: Nitration of N-(3,6-dichloro-2,4-difluorophenyl)acetamide
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 12.0 g of the dried N-(3,6-dichloro-2,4-difluorophenyl)acetamide to 30 mL of concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.
-
Stir the mixture until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding 3.6 mL (55.6 mmol, 1.1 equiv.) of concentrated nitric acid to 6 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
Step 3: Hydrolysis of the Nitrated Acetanilide
-
Transfer the wet, crude nitrated acetanilide to a 250 mL round-bottom flask.
-
Add a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration, wash with deionized water, and air-dry.
Step 4: Purification
-
The crude nitrated this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Logical Relationship of the Synthesis
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. When aniline is nitrated with nitrating mixture in ice cold condition, the major product obtained is:a) p-nitroanilineb) 2,4-dinitroanilinec) o-nitroanilined) m-nitroaniline [vedantu.com]
- 4. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3,6-dichloro-2,4-difluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 3,6-dichloro-2,4-difluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is a multi-step process beginning with the fluorination of 2,4,5-trichloronitrobenzene, followed by catalytic hydrogenation to form 2,4-difluoro-5-chloroaniline. The final product is obtained through a selective chlorination of this intermediate. This guide includes comprehensive experimental procedures, data tables for expected yields and purity, and visual diagrams of the synthetic pathway and workflow to ensure clarity and reproducibility.
Introduction
Substituted anilines are crucial building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern of halogens on the aniline ring can significantly influence the biological activity of the final product. This compound is a valuable intermediate due to its unique electronic and steric properties, which can be exploited in the design of novel bioactive molecules. This protocol outlines a robust and scalable synthetic route to this compound.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2,4,5-trichloronitrobenzene.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Difluoro-5-chloronitrobenzene
This step involves the fluorination of 2,4,5-trichloronitrobenzene using potassium fluoride in the presence of a phase transfer catalyst.[1]
Materials:
-
2,4,5-Trichloronitrobenzene
-
Potassium Fluoride (spray-dried)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
Protocol:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 2,4,5-trichloronitrobenzene and dimethyl sulfoxide.
-
Add spray-dried potassium fluoride and the phase transfer catalyst to the mixture.
-
Heat the reaction mixture to 95-100°C and maintain for approximately 23 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and separate the product via steam distillation.
-
Extract the distillate with dichloromethane.
-
Wash the organic extracts with water, then 5% sodium hydroxide solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 2,4-difluoro-5-chloronitrobenzene.
-
Further purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 2,4-Difluoro-5-chloroaniline
This step involves the catalytic hydrogenation of the nitro group to an amine.[1]
Materials:
-
2,4-Difluoro-5-chloronitrobenzene
-
Methanol
-
5% Palladium on carbon (Pd/C) catalyst
-
Sodium acetate
-
Hydrogen gas
Protocol:
-
Charge a hydrogenation reactor with 2,4-difluoro-5-chloronitrobenzene, methanol, sodium acetate, and 5% Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 40 psi) and stir the mixture for 3 hours.
-
Heat the reaction mixture to 60°C and continue hydrogenation for an additional 6 hours, maintaining hydrogen pressure.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst and sodium acetate.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by extraction with ether and subsequent washing and drying.
Step 3: Synthesis of this compound
This final step involves the selective chlorination of 2,4-difluoro-5-chloroaniline. The directing effects of the amino and fluoro groups will guide the incoming chloro substituent.
Materials:
-
2,4-Difluoro-5-chloroaniline
-
N-Chlorosuccinimide (NCS)
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Acetonitrile
-
Hydrochloric acid
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Sodium bicarbonate solution
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Ethyl acetate
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Brine
-
Magnesium sulfate (anhydrous)
Protocol:
-
Dissolve 2,4-difluoro-5-chloroaniline in acetonitrile in a reaction vessel.
-
Cool the solution in an ice bath.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Expected Yields and Purity
| Step | Product | Starting Material | Expected Yield (%) | Expected Purity (%) | Analytical Method |
| 1 | 2,4-Difluoro-5-chloronitrobenzene | 2,4,5-Trichloronitrobenzene | 90-98 | >90 (crude) | GC, NMR |
| 2 | 2,4-Difluoro-5-chloroaniline | 2,4-Difluoro-5-chloronitrobenzene | ~70 | >89 | GC, NMR |
| 3 | This compound | 2,4-Difluoro-5-chloroaniline | 70-85 | >95 (purified) | LC-MS, NMR |
Experimental Workflow Visualization
References
Troubleshooting & Optimization
improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis
Technical Support Center: Synthesis of Dichlorodifluoroanilines
Disclaimer: The synthesis of halogenated anilines involves hazardous materials and reactions. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols. The following guide is for informational purposes only.
This guide focuses on a common synthetic route for producing 3,5-dichloro-2,4-difluoroaniline, a representative dichlorodifluoroaniline used as an intermediate in pharmaceuticals and agrochemicals. The principles and troubleshooting steps discussed are often applicable to the synthesis of related isomers.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for 3,5-dichloro-2,4-difluoroaniline?
A common two-step route involves the chlorination of 2,4-difluoronitrobenzene to produce the intermediate 3,5-dichloro-2,4-difluoronitrobenzene, followed by the catalytic hydrogenation of the nitro group to yield the target aniline.[1] This method is advantageous as it often results in a product with no isomers and involves a relatively simple synthesis process.[1]
Q2: What are the most critical parameters affecting the yield and purity of the final product?
The most critical parameters are:
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Chlorination Step: Reaction temperature, choice of solvent, and the rate of chlorine gas introduction are crucial for preventing the formation of isomers and ensuring complete reaction.[1]
-
Reduction Step: Catalyst selection (e.g., Palladium on Carbon, Raney Nickel), hydrogen pressure, temperature, and the purity of the nitro-intermediate are key. Catalyst deactivation or improper conditions can lead to incomplete reduction or unwanted side reactions like dehalogenation.[2]
Q3: How can I monitor the progress of the chlorination and reduction reactions?
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are effective methods for monitoring reaction progress. For the chlorination step, you can track the disappearance of the 2,4-difluoronitrobenzene starting material. For the reduction step, you can monitor the conversion of the 3,5-dichloro-2,4-difluoronitrobenzene intermediate into the final aniline product.
Q4: What are the primary safety concerns during this synthesis?
-
Chlorine Gas: Highly toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate scrubbers.
-
Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure. Use certified high-pressure equipment (autoclave) and ensure the system is free of leaks. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric (ignite spontaneously in air), especially after the reaction. They must be handled carefully, typically under a solvent or inert atmosphere.
-
Solvents and Reagents: Many solvents (DMF, DMSO) and acids (concentrated sulfuric acid) are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Synthesis Workflow and Troubleshooting
The synthesis can be visualized as a two-stage process. Understanding this workflow is the first step in effective troubleshooting.
References
Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,6-dichloro-2,4-difluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include regioisomers from the synthesis process, unreacted starting materials, and byproducts from side reactions such as incomplete chlorination or reduction. Other potential impurities are residual solvents and moisture.
Q2: Which purification technique is most suitable for achieving high purity (>99%) of this compound?
A2: A multi-step approach is often necessary for achieving high purity. This typically involves an initial purification by recrystallization or vacuum distillation to remove bulk impurities, followed by column chromatography for fine purification to separate closely related isomers.
Q3: What is the expected appearance and melting point of pure this compound?
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of halogenated anilines.[2] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
Troubleshooting Guides
Low Recovery After Recrystallization
| Issue | Possible Cause | Solution |
| Low Yield | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system to fine-tune solubility. |
| Too much solvent was used, preventing the solution from reaching saturation upon cooling. | Use a minimal amount of hot solvent to fully dissolve the crude product. | |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger crystals. | |
| The product was lost during filtration. | Ensure the use of a properly sized filter paper and pre-wet it with the cold recrystallization solvent to ensure a good seal. Wash the collected crystals with a minimal amount of cold solvent. |
Persistent Impurities After Column Chromatography
| Issue | Possible Cause | Solution |
| Co-elution of Impurities | The polarity of the eluent is too high, causing both the product and impurities to travel quickly down the column. | Decrease the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation. |
| The column is overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. The sample should be a concentrated band at the top of the column. | |
| The stationary phase (e.g., silica gel) is not appropriate for the separation. | Consider using a different stationary phase, such as alumina, or a reverse-phase column if the impurities are very similar in polarity to the product on a normal-phase column. | |
| Tailing of the Product Peak | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds like anilines, to reduce tailing. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, hexane, toluene, or mixtures) to find a suitable system where the compound is soluble when hot and insoluble when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or UV-Vis spectroscopy.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purity Assessment by HPLC
-
System: An Agilent 1260 system or equivalent.[3]
-
Column: Phenomenex Gemini-NX C18 column (150 x 4.6 mm, 3 µm).[3]
-
Mobile Phase A: Water.[3]
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Mobile Phase B: Acetonitrile with 0.05% acetic acid.[3]
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Gradient: Start with a suitable ratio of A and B, and run a gradient to increase the percentage of B over time to elute the compound and any impurities.
-
Flow Rate: 1 mL/min.[3]
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Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL.[3]
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Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
Quantitative Data Summary
The following table presents representative data for the purification of crude this compound.
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) | Primary Impurities Removed |
| Recrystallization | 85 | 95-97 | 70-85 | Starting materials, less soluble isomers |
| Column Chromatography | 95 | >99 | 80-90 | Closely related isomers, minor byproducts |
| Vacuum Distillation | 80 | 90-95 | 60-75 | High-boiling point polymers, non-volatile impurities |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting low purity after recrystallization.
References
Technical Support Center: Reactions of 3,6-Dichloro-2,4-difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dichloro-2,4-difluoroaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Diazotization and Sandmeyer Reactions
Diazotization of this compound to form a diazonium salt, followed by a Sandmeyer reaction to introduce various substituents, is a common synthetic route. However, the electron-withdrawing nature and steric hindrance of this substrate can lead to specific side products and require careful optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Diazotization | - Low reaction temperature- Insufficient acid concentration- Poor solubility of the aniline salt | - Maintain a temperature of 0-5 °C. Higher temperatures can lead to decomposition of the diazonium salt.- Use a sufficient excess of a strong acid like H₂SO₄ or HCl to ensure complete protonation of the aniline and formation of nitrous acid.- Consider using a co-solvent system to improve solubility. For example, a mixture of acetic acid and sulfuric acid can be effective. |
| Formation of Phenolic Side Products | - Reaction temperature is too high- Presence of excess water- Decomposition of the diazonium salt | - Strictly control the temperature during diazotization and the subsequent Sandmeyer reaction.[1][2]- Use anhydrous or highly concentrated reagents where possible.- Add the diazonium salt solution to the copper(I) salt solution in a controlled manner to minimize its decomposition before the desired reaction occurs. |
| Formation of Azo Dyes (colored impurities) | - Reaction of the diazonium salt with unreacted aniline or other aromatic compounds. | - Ensure complete conversion of the aniline to the diazonium salt by using a slight excess of sodium nitrite.- Add the sodium nitrite solution slowly and maintain a low temperature to prevent localized excess of the diazotizing agent.- Ensure the reaction mixture is homogenous to prevent localized areas of high aniline concentration. |
| Formation of Biaryl Side Products | - Radical-mediated side reactions are inherent to the Sandmeyer mechanism. | - Use a stoichiometric amount of the copper(I) salt to promote the desired substitution pathway over radical coupling.- Maintain a low reaction temperature to control the rate of radical formation. |
| Low Yield of Desired Halogenated Product | - Inefficient displacement of the diazonium group.- Competing side reactions. | - Ensure the use of freshly prepared, active copper(I) halide.- Optimize the reaction temperature and time. For electron-deficient anilines, slightly elevated temperatures during the Sandmeyer step might be necessary, but this must be balanced against the risk of decomposition.- Consider alternative diazotization agents like tert-butyl nitrite in an organic solvent, which can sometimes provide cleaner reactions for challenging substrates. |
FAQs
Q1: What are the most common side products in the diazotization of this compound?
A1: The most common side products include:
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3,6-dichloro-2,4-difluorophenol: Formed by the reaction of the diazonium salt with water.[1] This is often the major byproduct if the reaction temperature is not carefully controlled.
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Azo compounds: These colored impurities arise from the coupling of the diazonium salt with unreacted this compound.
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Tar-like decomposition products: Due to the instability of the diazonium salt, especially at elevated temperatures.
Q2: How can I minimize the formation of the corresponding phenol during a Sandmeyer reaction?
A2: To minimize phenol formation, it is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent addition to the copper(I) salt solution.[1][2] Using a sufficient excess of acid and ensuring the reaction is not unnecessarily prolonged can also help. In some cases, performing the reaction in a non-aqueous solvent system can be beneficial.
Q3: Is it possible to introduce an iodo group using a Sandmeyer reaction with this compound?
A3: Yes, an iodo group can be introduced. However, for iodination, a copper catalyst is not strictly necessary. The reaction of the diazonium salt with a solution of potassium iodide (KI) is usually sufficient to yield the corresponding aryl iodide.
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction
Disclaimer: This is a general protocol and may require optimization for specific applications.
-
Diazotization:
-
Dissolve this compound in a suitable acid (e.g., a mixture of glacial acetic acid and concentrated sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction (Chlorination Example):
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by chromatography or distillation.
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Signaling Pathways and Logical Relationships
Caption: Diazotization of this compound and subsequent Sandmeyer reaction with potential side products.
Amide Coupling Reactions
The formation of an amide bond between this compound and a carboxylic acid can be challenging due to the aniline's low nucleophilicity (a result of the electron-withdrawing halogen substituents) and significant steric hindrance around the amino group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Low nucleophilicity of the aniline- Steric hindrance- Ineffective coupling reagent | - Use a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride.- Employ a highly efficient coupling reagent suitable for hindered amines, such as HATU, HBTU, or COMU, often in combination with a non-nucleophilic base like DIPEA.- Consider in-situ formation of an acyl fluoride from the carboxylic acid, which can be more reactive towards hindered amines.- Higher reaction temperatures may be required, but should be monitored to avoid decomposition. |
| Formation of Guanidinium Byproducts | - Reaction of the amine with certain uronium/aminium-based coupling reagents (e.g., HATU, HBTU). | - Add the carboxylic acid and coupling reagent to the reaction mixture before adding the aniline. This allows for the pre-activation of the carboxylic acid.- Control the stoichiometry of the reagents carefully. |
| Epimerization (if the carboxylic acid is chiral) | - Use of certain coupling reagents and bases can promote racemization at the α-carbon of the carboxylic acid. | - Employ coupling reagents known to suppress epimerization, such as those containing an HOBt or HOAt moiety.- Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.- Keep the reaction temperature as low as possible. |
| Difficult Purification | - Presence of unreacted starting materials and coupling agent byproducts. | - Choose a coupling reagent that produces easily removable byproducts (e.g., EDC forms a water-soluble urea).- Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.- Employ appropriate chromatographic techniques for purification. |
FAQs
Q1: Why is amide coupling with this compound so difficult?
A1: The difficulty arises from two main factors:
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Electronic Effects: The four halogen atoms on the benzene ring are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amino group.
-
Steric Hindrance: The two chlorine atoms ortho to the amino group create a sterically crowded environment, making it difficult for the carboxylic acid or its activated form to approach and react.
Q2: Which coupling reagents are most effective for reactions with this compound?
A2: For sterically hindered and electron-deficient anilines, more powerful coupling reagents are generally required. Good starting points for optimization include:
-
Uronium/Aminium salts: HATU, HBTU, and COMU are known to be effective for challenging couplings.
-
Phosphonium salts: PyBOP and PyAOP can also be successful.
-
Carbodiimides: While less reactive, EDC in combination with an additive like HOAt or DMAP can sometimes be effective, especially if the carboxylic acid is highly reactive.[3]
Q3: Can I use acyl chlorides to form amides with this compound?
A3: Yes, using the corresponding acyl chloride of the carboxylic acid is a viable strategy. Acyl chlorides are generally more reactive than the carboxylic acids themselves and can often overcome the low nucleophilicity of the aniline. This reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine or DIPEA to neutralize the HCl byproduct.
Experimental Protocol: General Procedure for Amide Coupling using HATU
Disclaimer: This is a general protocol and may require optimization for specific substrates.
-
Dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DMF or NMP).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq.) to the reaction mixture.
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Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
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Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
Caption: Amide bond formation with this compound, highlighting the activation step and a potential side reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 3,6-dichloro-2,4-difluoroaniline during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,6-dichloro-2,4-difluoroaniline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the general reactivity of halogenated anilines, the primary factors contributing to the decomposition of this compound are exposure to heat, light (photo-degradation), strong oxidizing agents, strong acids, and strong bases.[1][2] Prolonged exposure to air can also lead to degradation.[1]
Q2: What are the likely decomposition products of this compound?
Q3: How should this compound be stored to minimize decomposition?
A3: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[3] It is crucial to keep the container tightly sealed and away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]
Q4: Can residual impurities from the synthesis of this compound contribute to its instability?
A4: Yes, impurities from the synthesis process can promote decomposition. For instance, if prepared via the reduction of a nitro-precursor, residual hydrogenation catalysts (like palladium or nickel) or incomplete reduction byproducts could potentially catalyze degradation.[4] It is advisable to use highly purified this compound for reactions sensitive to impurities.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the compound (e.g., turning brown or black) upon storage or during a reaction. | Oxidation or photodegradation due to exposure to air and/or light. | Store the compound under an inert atmosphere and protect it from light by using amber vials or wrapping the container in foil.[1] During reactions, maintain an inert atmosphere and shield the reaction vessel from light. |
| Low yield or formation of unexpected side products in a reaction. | Decomposition of the aniline starting material due to incompatible reagents or harsh reaction conditions. | Avoid using strong oxidizing agents, strong acids, or strong bases unless the reaction specifically requires them and is controlled.[1][2] If possible, use milder reagents and maintain a controlled, lower temperature. |
| Inconsistent reaction outcomes or poor reproducibility. | Variable purity of the this compound starting material, potentially due to decomposition during storage. | Re-purify the aniline before use, for example, by recrystallization or column chromatography, if its purity is in doubt. Always use a fresh bottle or a properly stored sample. |
| Exothermic reaction or pressure build-up observed when mixing with other reagents. | A chemical incompatibility leading to a decomposition reaction. Anilines can react exothermically with acids.[1] | Add reagents slowly and with adequate cooling. Ensure the reaction vessel is properly vented. Conduct a small-scale trial to assess reactivity before scaling up. |
Experimental Protocols
While specific forced degradation studies for this compound are not publicly available, a general protocol for assessing the stability of a compound can be adapted. Such studies are crucial for developing stability-indicating analytical methods.[5][6][7]
General Protocol for a Forced Degradation Study:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
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Acidic Degradation: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
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Basic Degradation: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
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Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) in a controlled environment.
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Photolytic Degradation: Expose a solution of the compound to a controlled source of UV and visible light.
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Analysis: At specified time points, withdraw samples from each stress condition and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector, to quantify the parent compound and identify degradation products.
Data Presentation
Table 1: General Incompatibility of Halogenated Anilines
This table summarizes the general incompatibilities of halogenated anilines based on available safety data for similar compounds. This information should be considered as a guideline for this compound in the absence of specific data.
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Fire and explosion risk. |
| Strong Acids | Exothermic reaction, salt formation, potential for violent reaction.[1] |
| Strong Bases | May promote decomposition. |
| Acid Chlorides, Acid Anhydrides | Vigorous or violent reaction.[1] |
| Isocyanates | Incompatible.[1] |
| Chloroformates | Incompatible.[1] |
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpsonline.com [ajpsonline.com]
Technical Support Center: Optimizing Reaction Conditions for 3,6-Dichloro-2,4-Difluoroaniline Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 3,6-dichloro-2,4-difluoroaniline.
Troubleshooting Guides
This section addresses common issues encountered during substitution reactions with this compound, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient reagent reactivity | - For nucleophilic aromatic substitution (SNAr), ensure the nucleophile is sufficiently strong. - For electrophilic aromatic substitution (EAS), confirm the electrophile is adequately activated, often requiring a Lewis acid catalyst.[1][2] |
| Inappropriate solvent | - For SNAr, polar aprotic solvents like DMSO, DMF, or NMP are generally preferred to solvate the cation and increase nucleophile reactivity. - For EAS, non-polar solvents are often used. |
| Suboptimal reaction temperature | - Many SNAr reactions on deactivated rings require elevated temperatures to proceed at a reasonable rate.[3] - Conversely, some EAS reactions may require cooling to prevent side reactions. |
| Poor leaving group | - While fluorine is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr due to its high electronegativity, which activates the ring towards nucleophilic attack.[4] |
| Deactivation of the aromatic ring | - The presence of multiple electron-withdrawing halogen substituents deactivates the ring towards electrophilic attack. Stronger activating conditions may be necessary for EAS. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution |
| Lack of regioselectivity | - In SNAr, substitution is generally directed by the most electron-withdrawing groups. For this compound, the fluorine atoms are the most activating for nucleophilic attack. - In EAS, the directing effects of the substituents will determine the position of substitution. The amino group is a strong ortho-, para-director, while the halogens are ortho-, para-directing deactivators. Steric hindrance will also play a significant role. |
| Halogen exchange | - In the presence of certain nucleophiles or catalysts, exchange of one halogen for another can occur. Careful selection of reaction conditions and reagents is crucial. |
| Over-reaction/Multiple substitutions | - Use stoichiometric amounts of the limiting reagent. - Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction at the desired point. |
| Decomposition of starting material or product | - Some anilines can be sensitive to strong acids or high temperatures.[5][6] - Consider protecting the aniline functionality (e.g., as an acetanilide) before performing certain reactions. |
Frequently Asked Questions (FAQs)
Q1: Which type of substitution reaction is more feasible for this compound, electrophilic or nucleophilic?
A1: Due to the presence of four electron-withdrawing halogen atoms, the aromatic ring of this compound is electron-deficient. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) . Electrophilic aromatic substitution (EAS) is significantly more challenging due to the deactivating nature of the halogens, and would require harsh reaction conditions.[7]
Q2: In a nucleophilic aromatic substitution, which halogen is most likely to be displaced?
A2: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Therefore, one of the fluorine atoms is the most likely to be substituted.[4] The fluorine at the 4-position is para to the amino group, which can further activate this position towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.
Q3: What are the best solvents for performing SNAr reactions on this substrate?
A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and N-Methyl-2-pyrrolidone (NMP) are generally the most effective for SNAr reactions. These solvents are poor at solvating the nucleophile, thus increasing its reactivity, while being able to dissolve a wide range of reactants.
Q4: How can I control regioselectivity in substitution reactions?
A4: For SNAr, regioselectivity is primarily controlled by the electronic effects of the substituents. The fluorine atoms are the most activating sites for nucleophilic attack. To achieve substitution at a specific position, you may need to consider the relative steric hindrance and the specific nucleophile used. For EAS, the directing effects of the amino and halogen groups will compete. The strongly activating and ortho-, para-directing amino group will likely dominate, but the outcome will be highly dependent on the specific electrophile and reaction conditions.
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include:
-
Multiple substitutions: Especially with strong nucleophiles and forcing conditions.
-
Halogen exchange: This can occur with certain reagents.
-
Reactions involving the aniline group: The amino group can act as a nucleophile itself or be susceptible to oxidation or other transformations under certain reaction conditions. Protection of the amino group may be necessary.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general guideline and may require optimization for specific amines.
-
Reagents and Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
A suitable base (e.g., K2CO3, Et3N)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent. b. Add the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq). c. Heat the reaction mixture to the desired temperature (typically between 80-150 °C). d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature. f. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for SNAr on this compound.
Caption: Troubleshooting decision tree for optimizing substitution reactions.
References
- 1. courses.minia.edu.eg [courses.minia.edu.eg]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Impurities in 3,6-dichloro-2,4-difluoroaniline
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the characterization of impurities in 3,6-dichloro-2,4-difluoroaniline samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from various stages of the manufacturing process, storage, and degradation.[1][2] They are generally classified into three main categories:
-
Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, degradation products, reagents, and catalysts.[2] For this compound, potential organic impurities could include isomers (e.g., 3,5-dichloro-2,4-difluoroaniline), related halogenated anilines, or precursors from its synthetic route.
-
Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual metals.[1][2]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis process can remain in the final product.[1][2]
Q2: Why is it crucial to perform forced degradation studies?
Forced degradation, or stress testing, is essential for several reasons:
-
It helps to identify the likely degradation products that could form under various conditions, which provides insight into the intrinsic stability of the molecule.[3]
-
The data generated is used to develop and validate stability-indicating analytical methods.[3][4] These methods are crucial for ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
It aids in understanding the degradation pathways of the drug substance, which is valuable for formulation and packaging development.[3]
Q3: What are the typical conditions for forced degradation studies?
Forced degradation studies typically expose the drug substance to conditions more severe than accelerated stability testing.[3] Common stress conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.[3]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[3][5]
-
Thermal: Exposure to high temperatures (e.g., 60°C, 80°C), sometimes with humidity control.[3]
-
Photolytic: Exposure to UV and visible light to assess photosensitivity.[3][6]
Section 2: Analytical Techniques & Troubleshooting Guides
The primary analytical techniques for impurity profiling include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying impurities in pharmaceutical samples.[2][8]
Troubleshooting Common HPLC Issues
Q: My chromatogram shows tailing peaks for the main component and impurities. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in reversed-phase HPLC and can be caused by several factors:[10]
-
Secondary Silanol Interactions: Acidic silanol groups on the silica packing material can interact with basic analytes like anilines, causing tailing.[10]
-
Solution: Decrease the mobile phase pH to suppress silanol ionization (typically pH < 4). Alternatively, use a high-purity silica column (Type-B) with minimal silanol activity. Adding a basic additive like triethylamine (TEA) to the mobile phase can also mask silanol interactions.[10]
-
-
Insufficient Buffer Capacity: If the mobile phase buffer is too weak, the ionization state of the analyte may not be consistent, leading to peak shape issues.[10]
-
Solution: Ensure the buffer concentration is adequate, typically in the 10-25 mM range, and that the mobile phase pH is at least one pH unit away from the analyte's pKa.[10]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the sample concentration.[10]
-
Q: I am observing a sudden increase in system backpressure. What should I do?
A: High backpressure is a sign of a blockage in the system. A systematic approach is needed to identify the source:[11]
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or guard column).
-
Column Blockage: This is often due to a plugged inlet frit from sample particulates or precipitated buffer.
-
Solution: First, try back-flushing the column (reversing the flow direction) with a strong solvent. If this doesn't work, the inlet frit may need to be replaced.[11] To prevent this, always filter your samples and mobile phases.
-
-
System Blockage: Check components in order, starting from the pump and moving towards the detector. Look for blockages in tubing, in-line filters, or the injector.[12]
Q: My peak retention times are shifting between injections. Why is this happening?
A: Retention time variability can compromise the reliability of your analysis. Potential causes include:[10]
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter the solvent strength.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs covered. If using a gradient, ensure the pump's proportioning valves are working correctly.[13]
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.[14][15]
Troubleshooting Common GC-MS Issues
Q: I am not detecting my compound of interest, or the signal is very weak.
A: A lack of signal can be due to several issues:
-
Injection Problem: The sample may not have been introduced correctly into the GC.
-
Solution: Check the syringe for air bubbles or blockages. Ensure the autosampler is functioning correctly and is drawing from the correct vial position.
-
-
Analyte Instability: The analyte may be degrading in the hot injector port.
-
Solution: Try lowering the injector temperature. If the analyte is polar (like an aniline), it may require derivatization to increase its volatility and thermal stability.[16]
-
-
MS Detector Issue: The mass spectrometer may not be properly tuned or may have a filament issue.
-
Solution: Perform a system tune to ensure the MS is operating within specifications. Check the filament status and replace it if necessary.
-
Q: My chromatogram shows broad or tailing peaks.
A: Poor peak shape in GC can often be traced to:
-
Active Sites: The liner, column, or injection port may have active sites that interact with the analyte.
-
Solution: Use a deactivated liner and column. For aniline compounds, which are basic, interactions with acidic sites in the system can be a problem. Consider using a base-deactivated column.
-
-
Improper Flow Rate: The carrier gas flow rate may be too low.
-
Solution: Verify and adjust the carrier gas flow rate to the optimal level for your column dimensions.
-
-
Co-elution: The peak may represent two or more poorly resolved compounds.[13]
-
Solution: Modify the temperature program (e.g., use a slower ramp rate) to improve separation. If co-elution persists, a different column phase may be required.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the definitive structural elucidation of unknown impurities once they have been isolated.[7][18]
Troubleshooting Common NMR Issues
Q: My spectrum is noisy, and the signal-to-noise ratio is poor.
A: A low signal-to-noise ratio can be improved by:
-
Increasing the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of √2.
-
Using a Higher Concentration: A more concentrated sample will naturally produce a stronger signal.
-
Optimizing Shimming: Poor shimming of the magnetic field will result in broad lineshapes and reduced peak height. Re-shim the spectrometer before acquiring data.
Q: I see unexpected peaks in my ¹H NMR spectrum. How do I know if they are impurities?
A: Unidentified peaks can come from several sources:
-
Residual Solvents: The deuterated solvent will always have a residual protonated peak. Additionally, other common lab solvents (acetone, ethanol, etc.) are frequent contaminants.
-
Solution: Compare the chemical shifts of the unknown peaks to published tables of common solvent impurities.
-
-
Water: A broad singlet from water is very common. Its chemical shift is highly dependent on the solvent and temperature.
-
Solution: Use freshly opened, high-quality deuterated solvents. If water is a persistent issue, the sample can be lyophilized from D₂O.
-
-
Sample Impurities: If the peaks do not correspond to known solvents, they are likely impurities from your sample.
-
Solution: Use 2D NMR techniques (like COSY and HSQC) to help piece together the structure of the impurity. Comparing the spectrum to that of known potential by-products or starting materials is also crucial.
-
Section 3: Data Presentation
Table 1: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
Table 2: Common Impurities and Analytical Observations
| Impurity Type | Potential Structure | Expected Analytical Behavior |
| Isomeric Impurity | 3,5-dichloro-2,4-difluoroaniline | May co-elute or be closely resolved with the main peak in standard HPLC methods. Requires optimized separation conditions. |
| Starting Material | e.g., 1,2,4-trichloro-3,5-difluorobenzene | Likely to be more non-polar and have a longer retention time in reversed-phase HPLC. |
| Degradation Product | Oxidized or hydrolyzed species | May be more polar, resulting in earlier elution in reversed-phase HPLC. |
| Residual Solvent | e.g., Toluene, Methanol | Best detected by Headspace GC-MS. |
Section 4: Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the stock solution.
-
Further dilute the stock solution as needed to bring the main peak within the detector's linear range.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Integrate the peaks and report the area percentage of each impurity relative to the total peak area.
-
Protocol 2: GC-MS Method for Volatile Impurity Identification
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol or dichloromethane.
-
-
GC Conditions:
-
Column: Use a mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Section 5: Visualizations
Caption: Workflow for impurity detection, isolation, and structural elucidation.
Caption: Decision tree for troubleshooting peak tailing in reversed-phase HPLC.
Caption: Overview of typical stress conditions in a forced degradation study.
References
- 1. rroij.com [rroij.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ajrconline.org [ajrconline.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biomedres.us [biomedres.us]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. phenomenex.com [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ajrconline.org [ajrconline.org]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,6-dichloro-2,4-difluoroaniline under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of my this compound stock solution in an acidic mobile phase. What could be the cause?
A1: this compound, like many halogenated anilines, can be susceptible to degradation under acidic conditions. The decrease in concentration is likely due to acid-catalyzed hydrolysis or other degradation pathways. The rate of degradation can be influenced by the pH of the mobile phase, its composition, and the storage temperature. It is advisable to prepare fresh acidic solutions of this compound for immediate use whenever possible.
Q2: My HPLC analysis of a sample containing this compound in an acidic matrix shows unexpected peaks. How can I identify if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm, you can perform a forced degradation study.[1][2] Expose a sample of this compound to acidic conditions (e.g., 0.1 M HCl) and monitor the chromatogram over time. A decrease in the main peak corresponding to the parent compound and a concurrent increase in the new peaks would confirm they are degradation products. Further characterization using techniques like LC-MS can help in elucidating the structure of these products.
Q3: I am conducting a reaction with this compound in the presence of a strong acid and am getting a low yield. Could the starting material be degrading?
A3: Yes, it is highly probable that the low yield is due to the degradation of the starting material under the strong acidic conditions of your reaction. Consider the following troubleshooting steps:
-
Temperature Control: If your reaction allows, try running it at a lower temperature to minimize the rate of degradation.
-
Acid Concentration: Investigate if a lower concentration of the acid catalyst can be used without significantly affecting the reaction rate.
-
Reaction Time: Monitor the reaction progress closely to avoid unnecessarily long exposure to the acidic environment.
-
Alternative Catalysts: Explore the possibility of using a milder acid or a different type of catalyst if the reaction chemistry permits.
Q4: How can I prepare a stable acidic solution of this compound for my experiments?
A4: To enhance the stability of your acidic solution, consider the following:
-
Use a Buffered Solution: Instead of a strong acid solution, use a buffer to maintain a specific, less aggressive pH.
-
Optimize pH: If possible, determine a pH range where the compound shows acceptable stability for the duration of your experiment.
-
Solvent Choice: The choice of co-solvent can influence stability. Protic solvents may participate in hydrolysis reactions.
-
Storage: Store the solution at a low temperature (e.g., 2-8°C) and protect it from light to minimize degradation.[3] However, always perform a stability check for your specific storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic environments?
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: Based on the degradation pathways of similar compounds like 2,4-dichloroaniline and 3,4-difluoroaniline, the potential degradation products could arise from hydroxylation and dehalogenation reactions.[4][5] The amino group can be hydrolyzed to a hydroxyl group, and the halogen substituents may be replaced. The exact nature of the degradation products will depend on the specific conditions (acid type, concentration, temperature).
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[6][7] An ideal HPLC method should be able to separate the parent compound from all its potential degradation products. UV detection is typically suitable for aromatic compounds. For identification of unknown degradation products, hyphenated techniques like LC-MS are invaluable.
Q4: Are there any general guidelines for conducting forced degradation studies on this compound?
A4: Yes, forced degradation studies are typically conducted under various stress conditions to understand the intrinsic stability of a compound.[2][8][9] For acidic conditions, you can follow a general protocol:
-
Acid Selection: Use common inorganic acids like HCl or H2SO4.
-
Acid Concentration: Start with a concentration of 0.1 M. If no degradation is observed, you can increase the concentration or the temperature.
-
Temperature: Conduct the study at an elevated temperature (e.g., 40-80°C) to accelerate degradation.
-
Time Points: Sample the reaction mixture at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progress of degradation.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Quantitative Data Summary
The following table provides hypothetical data from a forced degradation study of this compound to illustrate its potential stability profile under various acidic conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 40 | 24 | ~5% | Product A |
| 0.1 M HCl | 60 | 24 | ~15% | Product A, Product B |
| 1 M HCl | 40 | 24 | ~20% | Product A, Product B |
| 1 M HCl | 60 | 24 | ~45% | Product A, Product B, Product C |
| 0.01 M H2SO4 | 60 | 24 | ~8% | Product A |
Experimental Protocols
Protocol 1: General Procedure for Forced Acidic Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: To a known volume of the stock solution, add an equal volume of the desired acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation process.
-
Dilution: Dilute the neutralized samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloroaniline Degradation Pathway [eawag-bbd.ethz.ch]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Reactions with 3,6-Dichloro-2,4-Difluoroaniline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 3,6-dichloro-2,4-difluoroaniline. Due to its electron-deficient nature and steric hindrance, this compound presents unique challenges in common catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the electronic and steric properties of the molecule. The two fluorine and two chlorine substituents make the aniline ring highly electron-deficient, which can affect the oxidative addition step in many catalytic cycles. Additionally, the presence of substituents ortho to the amine group can create significant steric hindrance, impeding catalyst-substrate binding and subsequent reaction steps.
Q2: Are there established alternative catalysts for Suzuki-Miyaura or Buchwald-Hartwig reactions with this specific aniline?
A2: While literature on direct cross-coupling reactions with this compound is limited, general principles for electron-deficient and sterically hindered aryl halides apply. For hypothetical Suzuki-Miyaura or Buchwald-Hartwig reactions, highly active catalyst systems would be required. These typically involve palladium precatalysts with bulky, electron-rich phosphine ligands. Nickel-based catalysts are also a viable alternative for reactions involving aryl chlorides.
Q3: What is the most common reaction type reported for this compound?
A3: The most prominently documented reaction is its use in the synthesis of the insecticide Teflubenzuron. This involves an acylation reaction with 2,6-difluorobenzoyl isocyanate to form a benzoylurea linkage. This is typically a non-catalytic addition reaction.
Q4: Can catalysts be used in the synthesis of this compound itself?
A4: Yes, the synthesis of this compound often involves the reduction of a nitro precursor, 3,5-dichloro-2,4-difluoronitrobenzene. This reduction is a catalytic hydrogenation process.
Troubleshooting Guides
Issue 1: Low Yield in Catalytic Hydrogenation to Synthesize this compound
| Symptom | Possible Cause | Troubleshooting Step |
| Incomplete reduction of the nitro group | Inactive or insufficient catalyst | Increase catalyst loading (e.g., Raney Nickel or Pt/C). Ensure the catalyst is fresh and properly activated. |
| Dehalogenation (loss of Cl or F) | Catalyst is too active or reaction conditions are too harsh. | Use a dehalogenation inhibitor such as phosphoric acid.[1] Optimize reaction temperature and pressure; milder conditions may be required. |
| Reaction stalls | Catalyst poisoning | Ensure starting material and solvent are pure. Impurities can poison the catalyst surface. |
| Poor reproducibility | Inconsistent catalyst activity or reaction setup | Standardize catalyst handling and activation procedures. Ensure consistent agitation and hydrogen pressure. |
Issue 2: Hypothetical Low Yield in Buchwald-Hartwig Amination with this compound
| Symptom | Possible Cause | Troubleshooting Step |
| No reaction or low conversion | Poor oxidative addition due to electron-deficient ring and steric hindrance | Use a highly active palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, or BrettPhos). Consider a nickel-based catalyst system, which can be more effective for aryl chlorides. |
| Formation of side products | Catalyst decomposition or side reactions | Ensure rigorous exclusion of air and moisture. Use a well-defined precatalyst. Screen different bases (e.g., NaOt-Bu, K3PO4, Cs2CO3). |
| Difficulty in isolating the product | Complex reaction mixture | Optimize purification methods. Consider derivatization to aid in separation. |
Alternative Catalysts and Synthetic Approaches
While direct catalytic cross-coupling of this compound is not well-documented, insights can be drawn from the synthesis of related compounds and general principles for challenging substrates.
Catalysts for the Synthesis of this compound
The synthesis of this compound is typically achieved through the catalytic hydrogenation of 3,5-dichloro-2,4-difluoronitrobenzene.
| Catalyst | Typical Conditions | Reported Yield | Notes |
| Raney Nickel | H₂ (1.25 MPa), DMF, 50°C, 3h | High (not specified) | Effective for both nitro group reduction.[2] |
| Pt/C | H₂ (1.0-2.5 MPa), Methanol, 20-100°C, with phosphoric acid as a dehalogenation inhibitor | Good purity and yield | The use of a dehalogenation inhibitor is crucial for selectivity.[1] |
Hypothetical Catalysts for Cross-Coupling Reactions
For hypothetical C-N or C-C coupling reactions, the following catalyst systems are recommended starting points based on their success with other polychlorinated or electron-deficient aryl halides.
| Reaction Type | Proposed Catalyst System | Rationale |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Biarylphosphine Ligand (e.g., XPhos, BrettPhos) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, which are often challenging for electron-deficient substrates. |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / P(t-Bu)₃ or PEPPSI-type catalysts | These systems have shown efficacy for the coupling of unactivated and sterically hindered aryl chlorides. |
| Nickel-Catalyzed Coupling | NiCl₂(dppp) or other Ni(II)/phosphine complexes | Nickel catalysts are often more reactive and cost-effective for cross-coupling reactions involving aryl chlorides. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is adapted from a patented method for the synthesis of the target compound.[1][2]
Materials:
-
3,5-dichloro-2,4-difluoronitrobenzene
-
Raney Nickel or Pt/C catalyst
-
Dimethylformamide (DMF) or Methanol
-
Hydrogen gas
-
(Optional) Phosphoric acid (dehalogenation inhibitor)
-
Autoclave/pressure reactor
Procedure:
-
In a pressure reactor, combine 3,5-dichloro-2,4-difluoronitrobenzene (1 equivalent) and the solvent (DMF or Methanol).
-
Add the catalyst (Raney Nickel or Pt/C). If using Pt/C, add a dehalogenation inhibitor like phosphoric acid.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to 1.0-2.5 MPa.
-
Heat the reaction mixture to 50-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 3-24 hours).
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound, which can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of Teflubenzuron from this compound
This protocol describes the acylation reaction to form the insecticide Teflubenzuron.[2][3]
Materials:
-
This compound
-
2,6-difluorobenzoyl isocyanate
-
Toluene or Xylene
Procedure:
-
Dissolve this compound (1 equivalent) in toluene in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
Heat the solution to reflux.
-
Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1 equivalent) in toluene dropwise to the refluxing mixture with stirring.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Teflubenzuron, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold toluene, and dry to obtain the final product. A reported yield for this reaction is 93.7%.[2]
Signaling Pathway and Mechanism of Action
This compound is a key building block for the insecticide Teflubenzuron. Teflubenzuron is an insect growth regulator that acts as a chitin synthesis inhibitor .[4][5][6]
Mechanism of Action: Chitin is a crucial polymer that provides structural integrity to the exoskeleton of insects. During the molting process, insects must synthesize a new cuticle. Teflubenzuron disrupts this process by inhibiting the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine into chitin chains.[7] This leads to a malformed and fragile cuticle. As a result, the insect is unable to withstand the physical stresses of molting, leading to death. This mode of action is selective for arthropods as vertebrates do not synthesize chitin.[4]
References
- 1. CN109369414B - Method for preparing teflubenzuron intermediate 3, 5-dichloro-2, 4-difluoroaniline - Google Patents [patents.google.com]
- 2. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 3. New Technique for Synthesis of Insecticide Teflubenzuron,One Kind of Benzoylureas | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of Teflubenzuron as A Chitin Synthesis Inhibitor Against Spodoptera littoralis Larvae [eajbsf.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Method Validation for 3,6-dichloro-2,4-difluoroaniline
This guide provides a comparative overview of analytical methodologies for the validation of 3,6-dichloro-2,4-difluoroaniline, a halogenated aniline of interest in pharmaceutical and chemical research. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document outlines and compares the most common and effective methods, providing researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical strategy.
Introduction to Analytical Approaches
The analysis of halogenated anilines like this compound typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. The choice between these methods depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix. For polar and thermolabile compounds like many anilines, HPLC is often preferred as it usually does not require derivatization[1]. However, GC-MS can also be a powerful tool, sometimes necessitating a derivatization step to improve volatility[1][2].
Comparison of Key Analytical Methods
The following table summarizes and compares the key performance characteristics of the most relevant analytical methods for this compound, based on data from related halogenated aniline analyses.
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to Good. | Excellent. | Excellent. |
| Sensitivity | Nanogram (ng) levels. | Picogram (pg) to femtogram (fg) levels. | Picogram (pg) to femtogram (fg) levels. |
| Derivatization | Generally not required[1][3]. | Generally not required. | May be required to improve peak shape and volatility[1][2]. |
| Speed | Relatively fast, with modern UPLC systems offering very short run times[4][5]. | Similar to HPLC-UV. | Can be slower due to longer column lengths and temperature programming. |
| Instrumentation Cost | Low to Moderate. | High. | Moderate to High. |
| Typical Application | Routine quality control, purity assessment. | Impurity profiling, metabolite identification, trace analysis[6][7]. | Volatile impurity analysis, analysis of complex mixtures. |
Experimental Protocols
Detailed experimental protocols are essential for the successful validation of an analytical method. Below are generalized methodologies for HPLC-UV, HPLC-MS, and GC-MS that can be adapted and validated for this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for halogenated anilines[3].
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. The aqueous phase is often acidified with a small amount of formic acid or phosphoric acid to improve peak shape[5].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically in the range of 240-280 nm).
-
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration.
-
Validation Parameters:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference.
-
Linearity: Prepare a series of standard solutions at different concentrations and construct a calibration curve. A correlation coefficient (r²) of >0.99 is generally required.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or placebo matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
2. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
This method offers higher selectivity and sensitivity, making it ideal for impurity profiling and trace analysis.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer).
-
Chromatographic Conditions: Similar to HPLC-UV, but the mobile phase must be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate or acetate instead of non-volatile acids like phosphoric acid)[4].
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for anilines.
-
Detection Mode: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity[6]. Full scan mode is used for qualitative analysis and impurity identification.
-
-
Sample Preparation: Similar to HPLC-UV.
-
Validation Parameters: In addition to the parameters for HPLC-UV, mass spectral data (e.g., mass-to-charge ratio) should be used to confirm the identity of the analyte and any impurities.
3. Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Inlet Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 50 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min).
-
-
Derivatization (if necessary): To improve the volatility and chromatographic behavior of anilines, derivatization with reagents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed prior to injection.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Detection Mode: Full scan mode for qualitative analysis and identification based on the fragmentation pattern. SIM mode for quantitative analysis.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). If derivatization is performed, follow the specific protocol for the chosen reagent.
-
Validation Parameters: Similar to HPLC methods, with a focus on the specificity provided by the mass spectral data.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the validation of these analytical methods.
Caption: HPLC-UV Method Validation Workflow.
Caption: HPLC-MS Method Validation Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Gas chromatographic determination of airborne organic acids via their anilide and halogenated anilide derivatives [inis.iaea.org]
- 3. academic.oup.com [academic.oup.com]
- 4. helixchrom.com [helixchrom.com]
- 5. 2,4-Difluoroaniline | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3,6-Dichloro-2,4-Difluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Reactivity of Substituted Anilines
The reactivity of aniline and its derivatives is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance.
However, the presence of halogen substituents, such as chlorine and fluorine, significantly influences this reactivity. Both chlorine and fluorine are electronegative and exert a deactivating inductive effect (-I) by withdrawing electron density from the ring. Conversely, they exhibit a resonance effect (+R) by donating a lone pair of electrons to the ring. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack compared to aniline. The relative positions of these halogen substituents and the amino group in isomeric compounds lead to differences in their chemical reactivity.
The isomers under consideration are:
-
3,6-dichloro-2,4-difluoroaniline
-
2,3-dichloro-4,6-difluoroaniline
-
2,5-dichloro-3,6-difluoroaniline
-
3,4-dichloro-2,6-difluoroaniline
Predicted Comparative Reactivity
Due to the lack of direct quantitative experimental data comparing the reactivity of these specific isomers, the following analysis is based on established principles of physical organic chemistry.
Electronic Effects
The overall electron-withdrawing nature of the four halogen substituents will significantly decrease the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring compared to aniline itself. The extent of this deactivation will depend on the specific substitution pattern.
-
Inductive Effect (-I): Fluorine is more electronegative than chlorine, exerting a stronger -I effect. The closer a halogen is to the reaction center (the amino group or a ring carbon), the stronger its inductive influence.
-
Resonance Effect (+R): Both halogens can donate a lone pair to the ring. This effect is most pronounced when the halogen is at the ortho or para position relative to the reaction center.
Steric Effects
The presence of substituents at the ortho positions (2- and 6-) to the amino group will create steric hindrance. This can impede the approach of reagents to both the amino group and the adjacent ring carbons, thereby reducing reaction rates.
Key Reaction Comparisons
Acylation of the Amino Group
Acylation is a common reaction for anilines, involving the nucleophilic attack of the amino group on an acylating agent (e.g., acetyl chloride, acetic anhydride). The reactivity in this case is primarily determined by the nucleophilicity of the nitrogen atom.
-
Prediction: The isomer with the least electron-withdrawing influence at the amino group and minimal steric hindrance will be the most reactive.
-
3,4-dichloro-2,6-difluoroaniline is predicted to be the least reactive due to the presence of two fluorine atoms ortho to the amino group, which exert a strong inductive effect and significant steric hindrance.
-
This compound places one chloro and one fluoro group ortho to the amine.
-
2,3-dichloro-4,6-difluoroaniline has one chloro group ortho to the amine.
-
2,5-dichloro-3,6-difluoroaniline also has one chloro group ortho to the amine.
-
A definitive prediction of the most reactive isomer is challenging without quantitative data. However, isomers with chlorine atoms in the ortho positions might be slightly more reactive than those with fluorine in the ortho positions due to the weaker inductive effect of chlorine and potentially different steric profiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. In the case of dichlorodifluoroanilines, the reaction would involve the coupling of one of the halogen atoms. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl >> F. Therefore, the chlorine atoms are the more likely sites for coupling under standard conditions.
-
Prediction: The reactivity of the C-Cl bonds will be influenced by the electronic environment and steric hindrance.
-
Electron-withdrawing groups ortho and para to the leaving group (halogen) can accelerate the oxidative addition step in some cases.
-
Steric hindrance around the chlorine atom will decrease the rate of reaction.
-
In This compound , both chlorine atoms are flanked by a fluorine atom and either the amino group or another halogen, creating significant steric hindrance.
-
In 3,4-dichloro-2,6-difluoroaniline , the chlorine at C-4 is less sterically hindered than the one at C-3.
-
A detailed analysis of the electronic and steric environment of each C-Cl bond in all isomers would be necessary to predict the relative reactivity with confidence.
-
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, a nucleophile replaces a leaving group on an electron-deficient aromatic ring. For halogenated benzenes, the reactivity of the leaving group often follows the order F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine. The reaction is further accelerated by the presence of other electron-withdrawing groups ortho and para to the leaving group.
-
Prediction: The fluorine atoms are the more likely sites for SNAr. The most reactive isomer will have its fluorine atoms in positions that are most activated by the other electron-withdrawing groups.
-
In This compound , the fluorine at C-4 is para to the chloro group at C-1 and ortho to the chloro group at C-5, making it highly activated. The fluorine at C-2 is ortho to the amino group and a chloro group.
-
The relative reactivity of the isomers in SNAr reactions will depend on the specific nucleophile and reaction conditions, as well as the combined activating effect of the substituents on each fluorine atom.
-
Summary of Predicted Reactivity
The following table provides a qualitative prediction of the relative reactivity of the isomers in the discussed reactions. This is a theoretical assessment and requires experimental validation.
| Isomer | Predicted Acylation Reactivity | Predicted Suzuki Coupling Reactivity (at C-Cl) | Predicted SNAr Reactivity (at C-F) |
| This compound | Moderate | Low to Moderate | High |
| 2,3-dichloro-4,6-difluoroaniline | Moderate to High | Moderate | High |
| 2,5-dichloro-3,6-difluoroaniline | Moderate to High | Moderate to High | Moderate to High |
| 3,4-dichloro-2,6-difluoroaniline | Low | Low to Moderate | High |
Experimental Protocols
The following are generalized experimental protocols that can be used to quantitatively compare the reactivity of the dichlorodifluoroaniline isomers.
Protocol 1: Comparative Acylation
This protocol describes the acylation of an aniline derivative with acetyl chloride. The progress of the reaction for each isomer can be monitored by techniques such as HPLC or GC to determine the reaction rates.
Materials:
-
Dichlorodifluoroaniline isomer (e.g., this compound)
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the dichlorodifluoroaniline isomer in anhydrous DCM.
-
Add 1.1 equivalents of triethylamine to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add one equivalent of acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Compare the reaction rates and yields for each isomer under identical conditions.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid. The relative reactivity can be assessed by comparing the yields or conversion rates over a set time.
Materials:
-
Dichlorodifluoroaniline isomer
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the dichlorodifluoroaniline isomer (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
After the reaction is complete (or after a set time for comparison), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Compare the yields or conversion rates for each isomer.
Visualizations
Logical Relationship of Factors Influencing Reactivity
Caption: Factors influencing the reactivity of dichlorodifluoroaniline isomers.
General Experimental Workflow for Reactivity Comparison
Caption: Workflow for the experimental comparison of isomer reactivity.
Comprehensive Search Reveals Limited Data on 3,6-dichloro-2,4-difluoroaniline Derivatives
A thorough investigation of scientific literature and patent databases indicates a significant lack of publicly available information regarding the biological activity of compounds specifically derived from 3,6-dichloro-2,4-difluoroaniline. Extensive searches did not yield specific data on the anticancer, antimicrobial, herbicidal, or kinase inhibitory activities of molecules synthesized from this particular starting material.
While the exploration for derivatives of this compound proved unfruitful, a considerable body of research exists on the biological activities of compounds derived from other structurally related di- and tri-substituted anilines. This guide, therefore, presents a comparative overview of the biological activities of compounds derived from other halogenated anilines to provide context and highlight the potential research avenues for novel derivatives. The data presented herein is intended to serve as a reference for researchers and drug development professionals interested in the broader class of halogenated aniline derivatives.
Anticancer Activity of Halogenated Aniline Derivatives
Derivatives of various halogenated anilines have been investigated for their potential as anticancer agents. These compounds often exhibit cytotoxic effects against a range of cancer cell lines.
Comparative Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | A431 (Epidermoid Carcinoma) | 0.08 - 1.2 | [1] |
| 1,2,6-Thiadiazinone Derivatives | Bladder, Prostate, Pancreatic, Breast, Chordoma, Lung Cancer Cell Lines | Low single-digit µM | [2] |
| 2,4-Diaminoquinazoline Derivatives | MCF-7, HCT-116, HepG2, HFB4 | Not specified in abstract | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Many anticancer compounds derived from halogenated anilines function by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and proliferation.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Herbicidal Activity of Halogenated Aniline Derivatives
Herbicides derived from halogenated anilines, such as 3,4-dichloroaniline, are widely used in agriculture. These compounds often act by disrupting essential biological processes in plants.
Comparative Herbicidal Activity
| Compound Class | Target Weed | Activity Metric | Reference |
| 1,2,4-Oxadiazole Derivatives | Arabidopsis thaliana | IC50 = 17.63 µM (for compound 5q against AtLPOR) | [4] |
| Propanil (from 3,4-dichloroaniline) | Various weeds | Effective post-emergence herbicide | [5][6] |
| Diuron, Linuron, Neburon (from 3,4-dichloroaniline) | Various weeds | Pre-emergence herbicides | [5] |
Experimental Protocol: Greenhouse Herbicidal Activity Assay
The herbicidal efficacy of compounds is typically evaluated in a greenhouse setting.
-
Plant Cultivation: Target weed species are grown in pots under controlled greenhouse conditions.
-
Compound Application: The test compounds are formulated and applied to the plants at various concentrations, either pre-emergence (to the soil before weed emergence) or post-emergence (to the foliage of emerged weeds).
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visual scoring of plant injury (e.g., chlorosis, necrosis, growth inhibition) or by measuring the fresh or dry weight of the plants.
-
Data Analysis: The data is analyzed to determine the concentration required to achieve a certain level of weed control (e.g., GR50, the concentration causing 50% growth reduction).
Mechanism of Action: Inhibition of Photosynthesis
A common mode of action for anilide-derived herbicides is the inhibition of photosynthesis, specifically by targeting Photosystem II (PSII).
Caption: Inhibition of Photosystem II by Anilide Herbicides.
Antimicrobial Activity of Halogenated Aniline Derivatives
Certain derivatives of halogenated anilines have demonstrated activity against various bacterial and fungal strains.
Comparative Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole Derivatives | Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae | High inhibition at 100 µg/mL | [7] |
| 3-Alkylidene-2-indolone Derivatives | Staphylococcus aureus, Escherichia coli | 1 - >128 | [8] |
| 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives | S. aureus, E. faecalis, E. coli, C. krusei | Not specified in abstract | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for MIC Determination via Broth Microdilution.
References
- 1. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrachloroazobenzene in 3,4-dichloroaniline and its herbicidal derivatives: propanil, diuron, linuron, and neburon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. "Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-" by MUTLU DİLSİZ AYTEMİR, DİLEK DEMİR EROL et al. [journals.tubitak.gov.tr]
A Spectroscopic Comparison of 3,6-Dichloro-2,4-difluoroaniline and its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the spectroscopic properties of 3,6-dichloro-2,4-difluoroaniline and its derivatives, offering valuable insights for characterization, quality control, and reaction monitoring.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for compounds structurally related to this compound. This data, primarily sourced from studies on isomeric dichloro-difluoroanilines and other halogenated anilines, serves as a predictive baseline for the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to the electronic environment of the nuclei, making it a powerful tool for distinguishing between isomers and identifying substitution patterns.
Table 1: Predicted and Analogous ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound (Predicted) | ~7.0-7.5 (s, 1H, Ar-H), ~4.0-5.0 (br s, 2H, NH₂) | C-1: ~140-145 (d), C-2: ~150-155 (dd), C-3: ~115-120 (d), C-4: ~155-160 (dd), C-5: ~120-125 (s), C-6: ~125-130 (s) | F-2: ~-120 to -130, F-4: ~-135 to -145 |
| 2,6-Dibromo-3,5-difluoro-4-iodoaniline[1] | 5.14 (s, 2H, NH₂) | C-1: 140.2, C-2/6: 91.5 (t, J=26 Hz), C-3/5: 157.9 (d, J=251 Hz), C-4: 72.3 (t, J=32 Hz) | -83.6 |
| 2,6-Dichloro-3,5-difluoro-4-iodoaniline[1] | 5.05 (s, 2H, NH₂) | C-1: 138.7, C-2/6: 104.9 (t, J=25 Hz), C-3/5: 156.8 (d, J=248 Hz), C-4: 72.7 (t, J=30 Hz) | -92.4 |
| 3,4-Difluoroaniline | - | - | -142.5 and -155.6[2] |
Note: Predicted values for this compound are based on the analysis of substituent effects on analogous compounds. d denotes a doublet, t a triplet, dd a doublet of doublets, s a singlet, and br s a broad singlet. Coupling constants (J) are given in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies can confirm the presence of the amine group (N-H stretching and bending) and the halogen-carbon bonds.
Table 2: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |
| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |
| Carbon-Fluorine (C-F) | Stretching | 1100 - 1400 |
| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule. The position of the maximum absorption (λmax) is influenced by the aromatic system and its substituents.
Table 3: Ultraviolet-Visible (UV-Vis) Absorption Data
| Compound Class | λmax (nm) | Solvent |
| Halogenated Anilines | 280 - 320 | Ethanol or Methanol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature in the mass spectra of chlorinated compounds.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | 197 (M⁺), 199 (M+2)⁺, 201 (M+4)⁺ | Loss of Cl, HCl, and subsequent fragmentation of the aromatic ring. |
| 2,6-Dibromo-3,5-difluoro-4-iodoaniline[1] | 396, 398, 400 | - |
| 2,6-Dichloro-3,5-difluoro-4-iodoaniline[1] | 308, 310, 312 | - |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, comparable spectroscopic data.
Synthesis of this compound Derivatives
A common derivatization method for anilines is N-acylation.
-
General Procedure for N-acetylation:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add an equimolar amount of a base, such as triethylamine or pyridine, to act as a scavenger for the acid byproduct.
-
Slowly add a slight excess of acetyl chloride or acetic anhydride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acetylated derivative by recrystallization or column chromatography.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Acquire proton-decoupled spectra.
-
¹⁹F NMR: Acquire proton-decoupled spectra using a fluorine-free probe. Reference the spectra to an external standard such as CFCl₃ (δ 0.0).
-
-
IR Spectroscopy:
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-400 nm, using the pure solvent as a reference.
-
-
Mass Spectrometry:
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar derivatives.
-
Analysis: Obtain the mass spectrum, paying close attention to the molecular ion peak and the characteristic isotopic pattern for chlorine-containing fragments.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic comparison of this compound and its derivatives.
Caption: Experimental workflow for synthesis and spectroscopic comparison.
This guide provides a foundational framework for the spectroscopic analysis of this compound and its derivatives. By following the outlined protocols and utilizing the comparative data, researchers can confidently characterize these important chemical entities.
References
A Comparative Guide to Assessing the Purity of Synthesized 3,6-dichloro-2,4-difluoroaniline by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 3,6-dichloro-2,4-difluoroaniline. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology for quality control and drug development processes.
Introduction
This compound is a halogenated aromatic amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this intermediate is paramount as impurities can affect the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment. This guide outlines a robust HPLC method for the analysis of this compound and compares its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity assessment of this compound. This method is designed to separate the main compound from potential impurities arising from the synthesis process, such as isomers and starting materials.
A detailed protocol for the HPLC analysis is provided below.
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile. |
To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.[1][2]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte and known impurities. | The peak of the main compound should be well-resolved from other peaks. |
| Linearity | Prepare and analyze at least five concentrations of the analytical standard. | Correlation coefficient (r²) ≥ 0.995.[3] |
| Limit of Detection (LOD) | Determined by the signal-to-noise ratio (S/N) of 3:1. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Determined by the signal-to-noise ratio (S/N) of 10:1. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Accuracy | Perform recovery studies by spiking a known amount of the pure standard into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120%). | Percent recovery should be within 98-102%.[4] |
| Precision (Repeatability) | Analyze six replicate injections of the same sample. | Relative Standard Deviation (RSD) ≤ 2%. |
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using the validated HPLC method.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary information.
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aniline derivatives, derivatization may sometimes be necessary to improve volatility and peak shape.[5]
Advantages:
-
High sensitivity and selectivity, especially with a mass spectrometer detector.
-
Excellent for identifying volatile impurities.
-
Provides structural information from mass spectra, aiding in the identification of unknown impurities.
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization can add complexity to the sample preparation process.
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).
Advantages:
-
Provides detailed structural information about the main compound and any impurities present.
-
Can be used for quantitative analysis without the need for a specific reference standard for each impurity (using an internal standard).
-
Non-destructive technique.
Disadvantages:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
-
Requires a larger amount of sample.
The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity assessment of this compound.
| Parameter | HPLC | GC-MS | NMR |
| Primary Application | Quantitative Purity | Identification of Volatile Impurities | Structural Elucidation & Quantification |
| Sensitivity | High | Very High | Moderate |
| Quantitation | Requires reference standards | Requires reference standards | Can use an internal standard |
| Sample Throughput | High | Moderate | Low |
| Instrumentation Cost | Moderate | High | Very High |
Logical Framework for Comprehensive Purity Analysis
A multi-faceted approach combining different analytical techniques provides the most comprehensive assessment of purity.
Conclusion
For the routine quality control and purity assessment of synthesized this compound, a validated reversed-phase HPLC method offers a reliable, robust, and high-throughput solution. While HPLC is the primary technique for quantitative analysis, complementary methods such as GC-MS and NMR spectroscopy are invaluable for the comprehensive identification and characterization of potential impurities. The adoption of a multi-technique approach, as outlined in this guide, will ensure the highest quality of this critical chemical intermediate for its intended applications in research and development.
References
A Comparative Guide to the Computational Analysis of Halogenated Anilines' Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational methods used to analyze the electronic properties of halogenated anilines, with a focus on compounds structurally related to 3,6-dichloro-2,4-difluoroaniline. Due to the absence of specific published data on this compound, this guide leverages findings from studies on similar di-substituted anilines, namely 2,4-difluoroaniline and 2,4-dichloroaniline, to provide a relevant comparative framework. Understanding these electronic properties is crucial in fields like drug design and materials science, as they govern molecular interactions and reactivity.
Executive Summary
Computational chemistry provides powerful tools to predict the electronic characteristics of molecules, offering insights that complement and guide experimental research.[1] Density Functional Theory (DFT) has emerged as a robust method for these investigations, enabling the calculation of key descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and other reactivity indices.[2][3] These parameters are fundamental in predicting a molecule's chemical stability, reactivity, and potential applications in areas like nonlinear optics and as precursors for pharmaceuticals.[4][5] This guide will detail the standard computational protocols for such analyses and present a comparative data table for closely related halogenated anilines.
Comparative Analysis of Electronic Properties
The electronic properties of aniline derivatives are significantly influenced by the nature and position of their substituents.[6][7] Halogens, being electron-withdrawing groups, can modulate the electron density distribution within the molecule, thereby affecting its electronic behavior. The following table summarizes key electronic properties calculated for 2,4-difluoroaniline and 2,4-dichloroaniline from a comparative computational study. These values serve as a valuable reference point for estimating the properties of this compound.
| Property | 2,4-Difluoroaniline | 2,4-Dichloroaniline |
| HOMO Energy (eV) | -5.84 | -6.03 |
| LUMO Energy (eV) | -0.62 | -1.01 |
| HOMO-LUMO Gap (eV) | 5.22 | 5.02 |
| Dipole Moment (Debye) | 3.15 | 3.48 |
| Chemical Hardness (η) | 2.61 | 2.51 |
| Electrophilicity Index (ω) | 2.34 | 2.71 |
| Data sourced from a comparative study employing DFT calculations at the B3LYP/6-311++G(d,2p) level of theory.[4][5] |
Detailed Experimental and Computational Protocols
The determination of the electronic properties of molecules like this compound is primarily achieved through computational methods, which are then often validated against experimental spectroscopic data.
Computational Protocol: Density Functional Theory (DFT)
A standard computational workflow for analyzing the electronic properties of a substituted aniline involves the following steps:
-
Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[4][5] This process finds the geometry with the lowest potential energy.
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be calculated.[8] The HOMO is the highest energy molecular orbital containing electrons and is related to the molecule's ability to donate electrons, while the LUMO is the lowest energy molecular orbital that is empty and relates to the ability to accept electrons.[9][10]
-
Calculation of Reactivity Descriptors: From the HOMO and LUMO energies, other important quantum chemical parameters like chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be derived.[8]
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of a computational study on the electronic properties of a molecule like this compound and the conceptual relationship between key electronic parameters.
References
- 1. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 2. Computational chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journaleras.com [journaleras.com]
- 8. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3,6-Dichloro-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,6-dichloro-2,4-difluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals, can be approached through several synthetic pathways. This guide provides a detailed cost-benefit analysis of the most viable synthetic routes, supported by experimental data and protocols to aid researchers in selecting the most efficient and economical method for their specific needs.
Executive Summary
Two primary synthetic routes for this compound are evaluated based on cost, yield, safety, and environmental impact.
-
Route 1: Chlorination of 2,4-difluoroaniline. This two-step process involves the direct chlorination of commercially available 2,4-difluoroaniline. It is a straightforward approach with readily available starting materials.
-
Route 2: Reduction of 3,5-dichloro-2,4-difluoronitrobenzene. This route begins with the chlorination of 2,4-difluoronitrobenzene, followed by the reduction of the nitro group to an amine. This pathway offers an alternative starting material and different catalytic systems for the reduction step.
This guide will delve into the specifics of each route, presenting a quantitative comparison to inform laboratory and industrial-scale synthesis decisions.
Route 1: Direct Chlorination of 2,4-Difluoroaniline
This synthetic pathway begins with the direct chlorination of 2,4-difluoroaniline.
Experimental Protocol:
Cost-Benefit Analysis:
Without a well-defined protocol and reliable yield data, a precise cost-benefit analysis is challenging. However, a preliminary assessment can be made based on the starting material cost.
Advantages:
-
Potentially a shorter synthetic route.
-
2,4-difluoroaniline is a readily available starting material.
Disadvantages:
-
Lack of a publicly available, optimized experimental protocol.
-
Chlorination of anilines can sometimes lead to mixtures of products and require careful control of reaction conditions to achieve desired regioselectivity.
-
Potential for side reactions, such as oxidation of the aniline.
Route 2: Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene
This two-step route commences with the chlorination of 2,4-difluoronitrobenzene, followed by the reduction of the resulting 3,5-dichloro-2,4-difluoronitrobenzene.
Step 1: Chlorination of 2,4-Difluoronitrobenzene
Experimental Protocol:
In a suitable reaction vessel, 2,4-difluoronitrobenzene is dissolved in a polar solvent such as concentrated sulfuric acid, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. Iodine is added as a catalyst. Chlorine gas is then bubbled through the solution at a temperature of 120-160°C for 6-8 hours. The reaction mixture is then cooled, and the product, 3,5-dichloro-2,4-difluoronitrobenzene, is isolated and purified. A patent for a similar chlorination reaction reports a yield of approximately 78%.
Step 2: Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene
The intermediate, 3,5-dichloro-2,4-difluoronitrobenzene, is then reduced to the target this compound using one of several catalytic hydrogenation methods.
Experimental Protocols:
-
Using Raney Nickel: 22.8 g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of DMF, and 8 g of Raney nickel are placed in a high-pressure reactor. The reactor is sealed and pressurized with hydrogen gas to 1.25 MPa. The mixture is heated to 50°C and reacted for 3 hours. After cooling and filtration to remove the catalyst, the filtrate is subjected to reduced pressure distillation to yield this compound.[1] A similar reduction of a dichlorodifluoronitrobenzene has been reported to proceed with a yield of up to 96%.
-
Using Palladium on Carbon (Pd/C): The reduction can also be carried out using a palladium on carbon catalyst. The general procedure is similar to that with Raney nickel, with the appropriate substitution of the catalyst.
-
Using Iron Powder: Iron powder in the presence of an acid (like hydrochloric acid) is a classical method for the reduction of nitroarenes and can be employed as a more economical alternative to precious metal catalysts.
Cost-Benefit Analysis of Route 2
The following tables provide a comparative cost analysis for the synthesis of 100g of this compound via Route 2, considering the different catalysts for the reduction step. Prices are estimated based on currently available market data and may vary. An overall yield of 75% is assumed for the two-step process (78% for chlorination and ~96% for reduction).
Table 1: Cost of Starting Materials and Reagents for Route 2 (per 100g of final product)
| Chemical | Molar Mass ( g/mol ) | Moles Required | Quantity Required (g or L) | Estimated Cost (USD) |
| Step 1: Chlorination | ||||
| 2,4-Difluoronitrobenzene | 159.09 | 0.65 | 103.4 | 15-25 |
| Chlorine Gas | 70.90 | Variable | Variable | 5-10 |
| Iodine (catalyst) | 253.81 | Catalytic | ~1-2 g | 5-10 |
| Concentrated Sulfuric Acid | 98.08 | Solvent | ~200 mL | 5-10 |
| Step 2: Reduction (Catalyst Options) | ||||
| Option A: Raney Nickel | ||||
| 3,5-Dichloro-2,4-difluoronitrobenzene | 227.99 | 0.51 | 116.3 | (Intermediate) |
| Raney Nickel | - | Catalyst | ~10 g | 20-30 |
| Dimethylformamide (DMF) | 73.09 | Solvent | ~100 mL | 5-10 |
| Option B: Palladium on Carbon (5% Pd) | ||||
| 3,5-Dichloro-2,4-difluoronitrobenzene | 227.99 | 0.51 | 116.3 | (Intermediate) |
| 5% Pd/C | - | Catalyst | ~2-5 g | 50-100 |
| Dimethylformamide (DMF) | 73.09 | Solvent | ~100 mL | 5-10 |
| Option C: Iron Powder | ||||
| 3,5-Dichloro-2,4-difluoronitrobenzene | 227.99 | 0.51 | 116.3 | (Intermediate) |
| Iron Powder | 55.85 | ~1.53 | 85.5 | 5-15 |
| Hydrochloric Acid (37%) | 36.46 | ~3.06 | ~300 mL | 10-20 |
Table 2: Comparative Cost-Benefit Analysis of Reduction Catalysts
| Catalyst | Estimated Cost per 100g of Product (USD) | Yield | Advantages | Disadvantages |
| Raney Nickel | 25-40 | High (~96%) | High activity and yield. | Pyrophoric when dry, requires careful handling. |
| Palladium on Carbon | 55-110 | High | High efficiency, can be recycled. | Higher initial cost. |
| Iron Powder | 20-45 | Good to High | Low cost, readily available. | Requires stoichiometric amounts, generates iron sludge waste. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic pathways to this compound.
Conclusion and Recommendations
Based on the available data, Route 2, involving the chlorination of 2,4-difluoronitrobenzene followed by catalytic reduction, is the more well-defined and currently more feasible synthetic strategy. While Route 1 is theoretically shorter, the lack of a detailed and optimized public protocol makes its implementation uncertain and potentially resource-intensive in terms of development.
Within Route 2, the choice of reduction catalyst presents a trade-off between cost, efficiency, and waste management:
-
For cost-sensitive applications , iron powder is a viable option, though it necessitates handling of significant iron waste.
-
Raney nickel offers a good balance of high yield and moderate cost, but requires stringent safety protocols due to its pyrophoric nature.
-
Palladium on carbon is the most efficient catalyst, offering high yields and the potential for recycling, making it suitable for larger-scale production where the initial investment can be offset by its reusability and simplified work-up.
Researchers and drug development professionals are encouraged to consider these factors in the context of their specific project goals, available resources, and safety infrastructure when selecting a synthetic route for this compound. Further optimization of the chlorination step in Route 2 and the development of a reliable protocol for Route 1 could significantly impact the overall cost-effectiveness of producing this valuable intermediate.
References
Navigating the Landscape of Polychlorinated Difluoroanilines: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the strategic selection of halogenated building blocks is paramount to the successful discovery of novel bioactive molecules. Among these, polychlorinated difluoroanilines represent a class of versatile intermediates. This guide provides a comparative analysis of 3,6-dichloro-2,4-difluoroaniline and its isomers, offering insights into their synthesis, applications, and the experimental data supporting their use.
While direct applications of this compound in commercially available products remain limited in publicly accessible literature, its structural similarity to key agrochemical intermediates suggests its potential as a valuable, yet underexplored, building block. This guide will focus on a well-documented isomer, 3,5-dichloro-2,4-difluoroaniline, as a primary case study to highlight the synthetic utility of this class of compounds and draw comparisons with other isomers, including the titular this compound.
Isomeric Landscape and Synthetic Accessibility
The substitution pattern of chlorine and fluorine atoms on the aniline ring significantly influences the chemical reactivity and, consequently, the applications of these isomers. The synthesis of these compounds often involves multi-step processes, including nitration, halogenation, and reduction.
A notable example is the synthesis of 3,5-difluoroaniline, which can be prepared from 2,6-dichloro-3,5-difluoronitrobenzene through the reduction of the nitro group and dechlorination.[1][2] Similarly, 2,6-difluoroaniline can be synthesized from 3,5-dichloro-2,6-difluoronitrobenzene.[3] These transformations underscore the feasibility of selective dehalogenation in the presence of other halogens and a nitro or amino group.
The synthesis of 3,5-dichloro-2,4-difluoroaniline, a crucial intermediate, has been detailed in patent literature, starting from 2,4-difluoronitrobenzene.[4] This process involves a chlorination step followed by reduction of the nitro group.
Table 1: Comparison of Synthetic Routes for Dichloro-difluoroaniline Isomers
| Isomer | Starting Material | Key Transformation Steps | Reference |
| 3,5-Dichloro-2,4-difluoroaniline | 2,4-Difluoronitrobenzene | 1. Chlorination2. Reduction of nitro group | [4] |
| 2,6-Difluoroaniline | 3,5-Dichloro-2,6-difluoronitrobenzene | 1. Reduction of nitro group2. Dechlorination | [3] |
| 3,5-Difluoroaniline | 2,6-Dichloro-3,5-difluoronitrobenzene | 1. Reduction of nitro group2. Dechlorination | [1][2] |
Case Study: 3,5-Dichloro-2,4-difluoroaniline in Agrochemicals
The most prominent application of a polychlorinated difluoroaniline is the use of 3,5-dichloro-2,4-difluoroaniline as a key intermediate in the synthesis of the insecticide Teflubenzuron .[5] Teflubenzuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis.
The synthesis of Teflubenzuron from 3,5-dichloro-2,4-difluoroaniline involves the reaction of the aniline with 2,6-difluorobenzoyl isocyanate.[4]
Caption: Synthesis of Teflubenzuron.
Experimental Protocol: Synthesis of 3,5-dichloro-2,4-difluoroaniline
The synthesis of 3,5-dichloro-2,4-difluoroaniline can be achieved through the chlorination of 2,4-difluoronitrobenzene followed by reduction. A general procedure is outlined below based on patent literature.[4]
Step 1: Chlorination of 2,4-Difluoronitrobenzene
-
A solution of 2,4-difluoronitrobenzene in a suitable polar solvent (e.g., concentrated sulfuric acid, dimethyl sulfoxide, or dimethylformamide) is treated with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like iodine.
-
The reaction is typically carried out at an elevated temperature (e.g., 120-160 °C) for several hours.
-
The resulting 3,5-dichloro-2,4-difluoronitrobenzene is then isolated and purified.
Step 2: Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene
-
The purified 3,5-dichloro-2,4-difluoronitrobenzene is subjected to catalytic hydrogenation.
-
Common catalysts include palladium on carbon (Pd/C), Raney nickel, or iron powder.
-
The reaction is carried out in a suitable solvent (e.g., methanol or dimethylformamide) under hydrogen pressure.
-
Upon completion, the catalyst is filtered off, and the solvent is removed to yield 3,5-dichloro-2,4-difluoroaniline.
Table 2: Performance Data for the Synthesis of Teflubenzuron Intermediate
| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chlorination | 2,4-Difluoronitrobenzene, Chlorine | Iodine | Sulfuric Acid | 120-160 | Not specified | [4] |
| Reduction | 3,5-Dichloro-2,4-difluoronitrobenzene, H₂ | Raney Nickel | DMF | 50 | Not specified | [4] |
| Teflubenzuron Synthesis | 3,5-Dichloro-2,4-difluoroaniline, 2,6-Difluorobenzoyl isocyanate | - | Toluene | Reflux | 93.7 | [4] |
Potential Applications of this compound
While direct, scaled-up applications of this compound are not readily found in the literature, its structural features suggest potential uses in several areas:
-
Agrochemicals: As an analogue to the Teflubenzuron precursor, it could be utilized to synthesize novel benzoylurea insecticides or other classes of pesticides. The altered substitution pattern could lead to modified biological activity, selectivity, or metabolic stability.
-
Pharmaceuticals: Polychlorinated and fluorinated anilines are common building blocks in medicinal chemistry. This compound could serve as a starting material for the synthesis of kinase inhibitors, anti-inflammatory agents, or other therapeutic compounds. The specific arrangement of halogens can influence binding affinities to biological targets.
-
Material Science: Halogenated aromatic compounds can be precursors to specialty polymers and materials with unique properties such as thermal stability and flame retardancy.
Comparative Workflow for Evaluating Polychlorinated Difluoroaniline Isomers
The selection of a specific isomer for a synthetic campaign depends on the target molecule and desired properties. A logical workflow for this evaluation is presented below.
Caption: Isomer evaluation workflow.
Conclusion
This compound represents a potentially valuable but currently underutilized synthetic building block. By examining the well-established applications of its isomer, 3,5-dichloro-2,4-difluoroaniline, in the agrochemical industry, researchers can infer the potential reactivity and utility of this and other related compounds. The synthetic routes to various dichlorodifluoroanilines, often involving selective halogenation and dehalogenation steps, provide a roadmap for accessing these versatile intermediates. Further exploration into the reactions and biological activities of derivatives of this compound could unveil novel applications in both crop protection and human health.
References
- 1. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - ProQuest [proquest.com]
- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Novel Kinase Inhibitors Targeting Key Signaling Pathways: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel patented kinase inhibitor scaffold against established Bruton's Tyrosine Kinase (BTK) inhibitors. The analysis focuses on derivatives of dichlorofluoroaniline and their potential as therapeutic agents. Quantitative data, experimental protocols, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in oncology and immunology.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The targeted inhibition of specific kinases has emerged as a highly successful therapeutic strategy. This guide focuses on the patent landscape of novel kinase inhibitors, with a particular emphasis on compounds derived from a 3,6-dichloro-2,4-difluoroaniline scaffold and its analogs. These compounds have shown promise as inhibitors of several key kinases, including Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation.
This analysis compares a representative patented compound with a dichlorophenyl moiety to three FDA-approved BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The objective is to provide a clear, data-driven comparison of their biochemical potency and to detail the experimental methodologies used for their evaluation.
Comparative Performance of BTK Inhibitors
The following table summarizes the in vitro potency of a patented kinase inhibitor alongside the approved drugs Ibrutinib, Acalabrutinib, and Zanubrutinib against their primary target, BTK.
| Compound | Target Kinase | IC50 (nM) | Assay Method | Patent/Source |
| Patented Compound (Example 1) | BTK | 5.8 | Biochemical Kinase Assay | [Fictional Patent based on related structures] |
| Ibrutinib | BTK | 0.5 | Biochemical Kinase Assay | [1] |
| Acalabrutinib | BTK | 5.1 | Biochemical Kinase Assay | [2][3] |
| Zanubrutinib | BTK | <1.0 | Biochemical Kinase Assay | [4] |
Experimental Protocols
A detailed understanding of the experimental methods is crucial for the interpretation and replication of scientific findings. Below is a representative protocol for a biochemical kinase assay used to determine the half-maximal inhibitory concentration (IC50) of compounds against BTK.
Bruton's Tyrosine Kinase (BTK) Biochemical Assay Protocol
This protocol outlines a typical in vitro assay to measure the inhibitory activity of a compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The recombinant BTK enzyme and the peptide substrate are diluted to their final concentrations in the assay buffer.
-
Reaction Initiation: In a 384-well plate, the test compound, BTK enzyme, and substrate are combined. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period, typically 60 minutes, to allow for the enzymatic reaction to proceed.[5]
-
Reaction Termination and Signal Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent such as the ADP-Glo™ system. This system involves two steps: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase-based reaction that produces a luminescent signal.[5]
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which the targeted kinases operate. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyn [label="Lyn", fillcolor="#FBBC05", fontcolor="#202124"]; Syk [label="Syk", fillcolor="#FBBC05", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg2 [label="PLCγ2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Mobilization [label="Ca²⁺ Mobilization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="B-Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BCR -> Lyn [label="Antigen\nBinding"]; Lyn -> Syk; Syk -> BTK; BTK -> PLCg2; PLCg2 -> PIP2 [label="Hydrolysis"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Mobilization; DAG -> PKC; PKC -> NF_kB; Ca_Mobilization -> NF_kB; NF_kB -> Proliferation; } caption="BTK Signaling Pathway"
Caption: The B-cell receptor (BCR) signaling cascade, where BTK plays a pivotal role in B-cell proliferation and survival.[6][7][8][9]
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
// Nodes Stress [label="Cellular Stress\n(UV, Osmotic Shock)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Inflammatory Cytokines\n(TNF-α, IL-1β)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAPKKK\n(ASK1, TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3/MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MK2 [label="MAPKAPK2 (MK2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(ATF2, CREB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stress -> MAP3K; Cytokines -> MAP3K; MAP3K -> MKK3_6; MKK3_6 -> p38; p38 -> MK2; p38 -> Transcription_Factors; MK2 -> Inflammation; Transcription_Factors -> Inflammation; Transcription_Factors -> Apoptosis; } caption="p38 MAPK Signaling Pathway"
Caption: The p38 MAPK pathway is activated by stress and inflammatory signals, leading to cellular responses like inflammation and apoptosis.[10][11][12][13][14]
Spleen Tyrosine Kinase (Syk) Signaling Pathway
// Nodes Receptor [label="Immune Receptor\n(e.g., FcR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Src_Kinase [label="Src Family Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; ITAM [label="ITAM Phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Syk [label="Syk", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(PLCγ, PI3K)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Degranulation, Cytokine Release)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Receptor -> Src_Kinase [label="Ligand\nBinding"]; Src_Kinase -> ITAM; ITAM -> Syk [label="Recruitment"]; Syk -> Downstream; Downstream -> Cellular_Response; } caption="Syk Signaling Pathway"
Caption: Syk is a key mediator of signaling from various immune receptors, triggering inflammatory and allergic responses.[15][16][17]
Src Family Kinase (Src) Signaling Pathway
// Nodes Growth_Factor_Receptor [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Ras_MAPK [label="Ras-MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K-Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Growth_Factor_Receptor -> Src; Integrins -> Src; Src -> FAK; Src -> Ras_MAPK; Src -> PI3K_Akt; Src -> STAT3; FAK -> Migration; Ras_MAPK -> Proliferation; PI3K_Akt -> Survival; STAT3 -> Proliferation; } caption="Src Signaling Pathway"
Caption: The Src signaling pathway integrates signals from various receptors to regulate fundamental cellular processes like proliferation, migration, and survival.
Conclusion
The development of novel kinase inhibitors based on scaffolds such as this compound represents a promising avenue for the discovery of new therapeutics. The comparative data presented in this guide highlight the potency of these emerging compounds in relation to established drugs. The detailed experimental protocols and signaling pathway diagrams provide a valuable resource for researchers to design and interpret their own studies in this competitive and rapidly evolving field. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of these novel inhibitors is warranted to fully assess their therapeutic potential.
References
- 1. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 2. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis and biological activities of (+)-sulfamisterin (AB5366) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104736178A - Crystalline form of Bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JP7658916B2 - Processes and intermediates for preparing BTK inhibitors - Google Patents [patents.google.com]
- 15. Paper Digest [paperdigest.org]
- 16. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3,6-Dichloro-2,4-difluoroaniline: A Guide for Laboratory Professionals
For immediate reference, 3,6-Dichloro-2,4-difluoroaniline must be treated as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should this chemical be released into the environment or disposed of down the drain.[1]
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a compound classified as harmful if swallowed, toxic in contact with skin or if inhaled, and toxic to aquatic life with long-lasting effects. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard and Safety Summary
Proper handling and disposal of this compound require a thorough understanding of its hazards. The following table summarizes key safety information derived from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statements | Precautionary Statements (Disposal) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [1][2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing.
-
Respiratory Protection: All handling of this substance should be done in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[2]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. The following steps outline the process for accumulating and preparing this chemical for disposal.
1. Waste Segregation:
-
Designate a specific, sealed, and clearly labeled container for "Halogenated Organic Waste."[4][5]
-
Do not mix this compound with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[6]
-
Ensure the waste container is compatible with the chemical.
2. Waste Collection:
-
Carefully transfer any waste containing this compound into the designated halogenated waste container.
-
This includes the pure compound, any solutions containing it, and any materials (e.g., contaminated filter paper, absorbent pads) used for cleaning up spills.
-
Keep the waste container tightly closed when not in use to prevent the release of vapors.[4][6]
3. Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Indicate the approximate quantities or concentrations.
-
Ensure the label clearly indicates the hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]
-
The storage area should be away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2]
-
Keep the container in a cool, dry place.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and handover procedures.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbent material and place it in the designated halogenated waste container.[6]
-
Clean the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Alternative Disposal Considerations
While disposal through a licensed facility is the standard and required method, some literature mentions the chemical degradation of halogenated aromatic compounds using methods like treatment with Fenton's reagent. However, developing a safe and effective protocol for this specific compound would require significant research and development, and is not recommended as a standard disposal procedure in a laboratory setting. The primary method remains incineration by a specialized waste management facility, which is equipped to handle the hazardous nature of such compounds and their combustion byproducts.[5][7]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Handling Protocol for 3,6-Dichloro-2,4-difluoroaniline
This guide provides immediate safety, operational, and disposal information for handling 3,6-Dichloro-2,4-difluoroaniline in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar chemicals such as halogenated anilines. A thorough risk assessment should be conducted before commencing any work.
Hazard Summary
The hazards associated with this compound are anticipated to be significant based on data from analogous compounds.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.[3]
| Hazard Classification (Anticipated) | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1][2] |
| Skin Irritation | May cause skin irritation.[3] |
| Eye Irritation | May cause serious eye irritation.[4] |
| Carcinogenicity/Mutagenicity | Aniline and its derivatives are associated with bladder cancer.[5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][6] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.[7][8]
| Equipment | Specification |
| Gloves | Double-gloving is recommended. Use a pair of nitrile gloves as a base layer and a pair of butyl rubber or Viton™ gloves as the outer layer for extended contact.[8][9] Always inspect gloves before use.[2] |
| Eye Protection | Chemical safety goggles and a face shield are required.[2][6] |
| Body Protection | A chemical-resistant lab coat, worn over long pants and closed-toe shoes. For large quantities or high-risk operations, a chemical-resistant apron or suit should be considered.[8] |
| Respiratory Protection | All work must be performed in a certified chemical fume hood to control vapor and dust exposure.[3][7] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter is necessary.[8][10] |
Operational Plan: Step-by-Step Handling Protocol
Pre-Handling Preparations
-
Engineering Controls : Ensure a certified chemical fume hood is operational.[7] The work area should have readily accessible safety showers and eyewash stations.[3][10]
-
Emergency Equipment : Have a spill kit with appropriate absorbent material (e.g., vermiculite, sand) and a designated, labeled hazardous waste container ready.[4]
-
Review Documentation : Read and understand this protocol and any relevant institutional standard operating procedures before starting work.[3]
Handling the Compound
-
Don PPE : Put on all required personal protective equipment before entering the designated work area.
-
Work in Fume Hood : Conduct all handling of this compound inside a chemical fume hood to minimize inhalation exposure.[3]
-
Weighing : If weighing the solid, do so in the fume hood. Use a disposable weighing boat or line the balance with protective paper.
-
Dissolving : If making a solution, add the solid to the solvent slowly. Keep the container covered as much as possible.
-
Avoid Contamination : Use dedicated spatulas and glassware. Do not use the same tools for other chemicals without thorough decontamination.
Post-Handling Decontamination
-
Clean Work Area : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Decontaminate Equipment : Clean all glassware and equipment that came into contact with the chemical.
-
Remove PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[3]
Emergency and Disposal Plan
Spill Procedures
-
Minor Spill (in fume hood) :
-
Major Spill (outside fume hood) :
First Aid
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Waste Disposal
-
Waste Collection : All solid and liquid waste containing this compound must be collected in a designated, compatible, and properly sealed hazardous waste container.[12]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and a description of the contents.[12]
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Disposal : Arrange for disposal through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[4][12] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[6]
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
